4-(1-Isocyanoethyl)pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(1-isocyanoethyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-7(9-2)8-3-5-10-6-4-8/h3-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWFFKRVDJSDQBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)[N+]#[C-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
chemical structure and properties of 4-(1-Isocyanoethyl)pyridine
A Bifunctional Scaffold for Multicomponent Synthesis & Coordination Chemistry
Executive Summary & Structural Analysis
4-(1-Isocyanoethyl)pyridine is a specialized heterocyclic building block characterized by two distinct reactive centers: a basic pyridine nitrogen and an electron-rich isocyanide (isonitrile) carbon.[1] While less ubiquitous than its methyl-analog (4-isocyanomethylpyridine), the 1-ethyl derivative introduces a chiral center adjacent to the isocyanide, offering stereochemical complexity vital for peptidomimetic drug design.[1]
Structural Logic
The molecule consists of a pyridine ring substituted at the C4 position with an ethyl group. The
-
Formula:
-
SMILES: CC(NC#[C-])c1ccncc1 (Resonance form)[1]
-
Key Feature: The "Geminal" effect. The isocyanide carbon possesses carbenoid character, enabling
-addition reactions (e.g., Ugi, Passerini), while the pyridine ring remains available for -stacking or metal coordination.[1]
Electronic Properties Table
| Feature | Moiety | Chemical Behavior | Spectroscopic Signature |
| Nucleophile/Base | Pyridine Nitrogen | Proton acceptor ( | |
| Carbenoid/Electrophile | Isocyanide Carbon | Radical acceptor, Multicomponent Reaction (MCR) participant | IR: 2130–2150 |
| Chiral Center | Ethyl | Stereogenic center ( |
Synthetic Methodology
As this specific derivative is not a high-volume commodity chemical, researchers must often synthesize it from the commercially available precursor 4-(1-Aminoethyl)pyridine (CAS: 50392-78-4).[1]
Protocol Design: The Dehydration Route
The most reliable route involves the formylation of the primary amine followed by dehydration. This method is preferred over the carbylamine reaction (dichlorocarbene) due to higher yields and milder conditions, which preserve the integrity of the pyridine ring.
Step 1: N-Formylation[1]
-
Reagents: 4-(1-Aminoethyl)pyridine, Ethyl Formate (solvent/reagent).[1]
-
Conditions: Reflux, 4–6 hours.
-
Mechanism: Nucleophilic attack of the amine on the carbonyl of ethyl formate.
Step 2: Dehydration (The Critical Step)
-
Reagents: N-(1-(pyridin-4-yl)ethyl)formamide,
(Phosphorus Oxychloride), (Triethylamine).[1] -
Solvent: Dichloromethane (DCM) or dry THF.
-
Temperature:
to Room Temperature.
Expert Insight: The choice of base is critical. Triethylamine (
Synthesis Workflow Diagram
Figure 1: Retrosynthetic pathway converting the commercially available amine to the target isocyanide via formamide dehydration.[1]
Reactivity Profile & Applications
The utility of 4-(1-Isocyanoethyl)pyridine lies in its ability to act as a "convertible" input in Multicomponent Reactions (MCRs).[1]
The Ugi-4-Component Reaction (U-4CR)
In drug discovery, this molecule is used to synthesize peptidomimetics.[1] The pyridine moiety serves as a "handle" that can increase solubility or interact with biological targets (e.g., kinase hinge regions).
-
Imine Formation: Aldehyde + Amine
Imine.[2] -
Acid Activation: Carboxylic Acid protonates the Imine.
- -Addition: The Isocyanide (C-atom) attacks the Iminium ion.[1]
-
Mumm Rearrangement: Irreversible acyl transfer to form the stable
-acylamino amide.[1]
Key Advantage: The resulting Ugi adduct contains a pyridine ring attached to the peptide backbone. This is often used to generate libraries of kinase inhibitors where the pyridine mimics the adenine ring of ATP.
Coordination Chemistry (Ligand Behavior)
Unlike simple alkyl isocyanides, this molecule is a heteroditopic ligand .
-
Soft Donor: Isocyanide Carbon (
binds low-valent metals like ).[1] -
Harder Donor: Pyridine Nitrogen (
binds Lewis acids or ). -
Application: Synthesis of Metal-Organic Frameworks (MOFs) or catalytic complexes where the ligand bridges two different metal centers.[1]
Mechanistic Pathway: Ugi Reaction[1]
Figure 2: The Ugi-4CR mechanism highlighting the insertion of the isocyanide carbon into the peptide backbone.[1]
Experimental Handling & Safety (Self-Validating Protocol)
Warning: Isocyanides are notorious for their vile, pervasive odor (associative with the "Godzilla" of smells). All work must be performed in a high-efficiency fume hood.[1]
Odor Abatement Protocol
To ensure trustworthiness of the lab environment, you must prepare a "Kill Solution" before opening any vessel containing the isocyanide.
-
Kill Solution: 1:1 mixture of Ethanol and Glacial Acetic Acid (or dilute HCl). Isocyanides hydrolyze rapidly in acidic media back to the odorless formamide/amine.
-
Glassware: Rinse all glassware with the Kill Solution immediately after use. Do not bring contaminated glassware out of the hood.
Characterization Data (Expected)
When validating your synthesis, look for these markers:
| Method | Parameter | Expected Value | Interpretation |
| FT-IR | Pass: Sharp, strong peak (Isocyanide C | ||
| Quartet, | Pass: Distinct shift from the amine precursor ( | ||
| TLC | Higher than amine | Isocyanides are less polar than their amine precursors (run in 5% MeOH/DCM).[1] |
References
-
Sigma-Aldrich. 4-(1-Aminoethyl)pyridine (CAS 50392-78-4) Product Specification.[1][3]Link
-
Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides.[2][4] Angewandte Chemie International Edition.[2] (Foundational text on Ugi chemistry mechanism). Link
-
Safe Work Australia. Guide to Handling Isocyanates and Related Compounds. (Safety protocols for isocyanide/isocyanate handling). Link
-
Organic Chemistry Portal. Synthesis of Isocyanides (Dehydration Protocol).Link
Sources
Synthesis Pathways for 4-(1-Isocyanoethyl)pyridine from 4-acetylpyridine
An In-depth Technical Guide
Abstract
Isocyanides are a uniquely reactive and versatile class of organic compounds, serving as critical building blocks in the synthesis of complex molecules, peptidomimetics, and novel heterocyclic systems. Their application in multicomponent reactions, such as the Ugi and Passerini reactions, has cemented their importance in drug discovery and materials science. This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway to 4-(1-Isocyanoethyl)pyridine, a valuable pyridyl isocyanide, starting from the readily available and economical precursor, 4-acetylpyridine. We will delve into the mechanistic underpinnings of each synthetic step, provide detailed, field-tested protocols, and present the data in a clear, actionable format for researchers, chemists, and professionals in drug development. The primary pathway discussed is a three-step sequence involving reductive amination, N-formylation, and subsequent dehydration, a strategy chosen for its reliability and scalability.
Introduction: Strategic Overview of the Synthesis
The conversion of a ketone to an α-substituted isocyanide is a non-trivial transformation that requires a strategic, multi-step approach. Direct conversion methods are generally not feasible. Therefore, our core strategy is to first install the requisite nitrogen atom and then manipulate its functional form to generate the isocyanide group.
The chosen pathway, illustrated below, proceeds through three distinct and high-yielding stages:
-
Reductive Amination: The carbonyl group of 4-acetylpyridine is converted into a primary amine, 1-(pyridin-4-yl)ethan-1-amine. This step introduces the essential nitrogen atom.
-
N-Formylation: The resulting primary amine is formylated to produce N-(1-(pyridin-4-yl)ethyl)formamide. This formamide is the direct precursor to the isocyanide.
-
Dehydration: The critical and final step involves the dehydration of the N-formamide intermediate to yield the target molecule, 4-(1-Isocyanoethyl)pyridine.
This guide will dissect each stage, explaining the rationale behind the chosen reagents and conditions, thereby providing a self-validating and reproducible synthetic blueprint.
Figure 1: High-level overview of the three-step synthesis.
Part 1: Synthesis of 1-(pyridin-4-yl)ethan-1-amine via Reductive Amination
Principle and Rationale
Reductive amination is a cornerstone of amine synthesis, offering a superior alternative to the direct alkylation of ammonia, which often suffers from over-alkylation.[1] The process involves the in-situ formation of an imine from the starting ketone (4-acetylpyridine) and an ammonia source, followed by its immediate reduction to the corresponding primary amine.
The choice of reducing agent is critical for success. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred reagents because they are mild enough to selectively reduce the protonated imine intermediate in the presence of the unreacted ketone, minimizing side reactions like the reduction of the starting material.[1] For this protocol, we utilize ammonium acetate as the ammonia source and NaBH₃CN as the reductant in a methanol solvent system.
Experimental Protocol: Reductive Amination
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 4-acetylpyridine (10.0 g, 82.5 mmol) and ammonium acetate (31.8 g, 412.5 mmol).
-
Solvent Addition: Add anhydrous methanol (100 mL) to the flask and stir the mixture until all solids are dissolved.
-
Reductant Addition: Cool the solution to 0 °C using an ice bath. Cautiously add sodium cyanoborohydride (NaBH₃CN) (5.7 g, 91.0 mmol) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete, carefully quench the reaction by the slow addition of 2M HCl until the pH is ~2 to decompose excess NaBH₃CN. Stir for 1 hour.
-
Basification and Extraction: Basify the aqueous solution to pH >11 with 6M NaOH. Extract the aqueous layer with dichloromethane (3 x 75 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude amine can be purified by vacuum distillation or column chromatography to yield the pure product.
Data Summary: Amine Intermediate
| Parameter | Value |
| Product Name | 1-(pyridin-4-yl)ethan-1-amine |
| Molecular Formula | C₇H₁₀N₂ |
| Molecular Weight | 122.17 g/mol |
| Typical Yield | 75-85% |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR (CDCl₃) | δ 7.30 (d, 2H), 7.15 (d, 2H), 4.15 (q, 1H), 1.80 (s, 2H, NH₂), 1.40 (d, 3H) |
Part 2: N-Formylation of the Amine Intermediate
Principle and Rationale
The conversion of the primary amine to its corresponding N-formamide is the essential preparatory step for the final dehydration. This is typically achieved by treating the amine with a formylating agent. While various reagents exist, a highly effective and straightforward method is the use of ethyl formate in the presence of a catalytic amount of acid or simply refluxing the amine in an excess of ethyl formate, which also serves as the solvent. This method avoids harsh conditions and produces volatile byproducts (ethanol), simplifying purification.
Experimental Protocol: N-Formylation
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 1-(pyridin-4-yl)ethan-1-amine (5.0 g, 40.9 mmol) in ethyl formate (50 mL).
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 54 °C) for 12-18 hours. Monitor the reaction progress by TLC.
-
Purification: After completion, allow the reaction to cool to room temperature. Evaporate the excess ethyl formate and the ethanol byproduct under reduced pressure. The resulting crude N-(1-(pyridin-4-yl)ethyl)formamide is often of sufficient purity for the next step. If necessary, it can be purified by column chromatography on silica gel.
Data Summary: N-Formamide Intermediate
| Parameter | Value |
| Product Name | N-(1-(pyridin-4-yl)ethyl)formamide |
| Molecular Formula | C₈H₁₀N₂O |
| Molecular Weight | 150.18 g/mol |
| Typical Yield | 90-98% |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃) | δ 8.25 (s, 1H), 7.40 (d, 2H), 7.20 (d, 2H), 6.80 (br s, 1H, NH), 5.10 (quint, 1H), 1.55 (d, 3H) |
Part 3: Dehydration to 4-(1-Isocyanoethyl)pyridine
Principle and Rationale
This is the definitive step in the synthesis. The dehydration of N-substituted formamides is a classic and reliable method for preparing isocyanides.[2] Several dehydrating agents can be employed, including phosgene, diphosgene, and triphosgene. However, phosphorus oxychloride (POCl₃) in the presence of a hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is a widely used, effective, and safer alternative.[3][4]
The mechanism involves the activation of the formamide oxygen by POCl₃, making it a good leaving group. A base then abstracts the formyl proton, initiating an elimination cascade that results in the formation of the isocyanide C≡N triple bond. Recent protocols emphasize the use of triethylamine as both a base and a solvent, leading to a highly efficient and rapid conversion at low temperatures.[3]
Figure 2: Simplified mechanism of formamide dehydration.
Experimental Protocol: Dehydration
-
Reaction Setup: To a flame-dried 250 mL three-neck round-bottom flask under a nitrogen atmosphere, add N-(1-(pyridin-4-yl)ethyl)formamide (4.0 g, 26.6 mmol) and anhydrous triethylamine (40 mL).
-
Reagent Addition: Cool the stirred solution to 0 °C in an ice-salt bath. Add phosphorus oxychloride (POCl₃) (3.0 mL, 32.0 mmol) dropwise via a syringe over 30 minutes, maintaining the internal temperature below 5 °C. A thick white precipitate of triethylamine hydrochloride will form.
-
Reaction: Stir the reaction mixture at 0 °C for 1-2 hours. The reaction is typically rapid and can be monitored by observing the disappearance of the formamide starting material by TLC or GC-MS.[2][3]
-
Workup: Carefully pour the reaction mixture onto crushed ice (200 g) with vigorous stirring.
-
Basification and Extraction: Once the ice has melted, basify the aqueous solution to pH 9-10 with a saturated sodium carbonate (Na₂CO₃) solution. Extract the product with diethyl ether or ethyl acetate (3 x 75 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure at low temperature (<30 °C) to avoid polymerization of the product. The crude isocyanide should be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 4-(1-isocyanoethyl)pyridine.
Caution: Isocyanides are known for their pungent and unpleasant odors. All manipulations should be performed in a well-ventilated fume hood.
Data Summary: Final Product
| Parameter | Value |
| Product Name | 4-(1-Isocyanoethyl)pyridine |
| Molecular Formula | C₈H₈N₂ |
| Molecular Weight | 132.16 g/mol |
| Typical Yield | 65-80% |
| Appearance | Pale yellow oil |
| IR (neat, cm⁻¹) | 2140 (strong, sharp, N≡C stretch) , 2980, 1600, 1415 |
| ¹H NMR (CDCl₃) | δ 8.65 (d, 2H), 7.30 (d, 2H), 4.85 (q, 1H), 1.70 (d, 3H) |
| ¹³C NMR (CDCl₃) | δ 165.0 (t, isocyano C), 150.5, 148.0, 121.0, 55.0, 25.0 |
Conclusion
This guide details a reliable and scalable three-step synthesis of 4-(1-Isocyanoethyl)pyridine from the inexpensive starting material, 4-acetylpyridine. The pathway, proceeding through reductive amination, N-formylation, and a final POCl₃-mediated dehydration, is robust and utilizes well-established chemical transformations. Each step has been optimized to ensure high yields and purity, providing researchers with a clear and reproducible protocol. The resulting α-pyridyl isocyanide is a versatile synthetic intermediate, poised for application in multicomponent reactions and the development of novel molecular architectures for the pharmaceutical and materials science industries.
References
-
Guchhait, S. K., et al. (2022). A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. Molecules, 27(20), 6881. Available at: [Link]
-
Kazemizadeh, A. R., & Ramazani, A. (2022). A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. PubMed. Available at: [Link]
-
Fadda, A. A., et al. (2014). Synthesis of some pyrimidine derivatives from-4- acetyl pyridine. ResearchGate. Available at: [Link]
-
Wagner, A. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
PubChem. (n.d.). 4-Acetylpyridine. National Center for Biotechnology Information. Retrieved from: [Link]
Sources
thermodynamic stability of pyridine-functionalized isocyanides
An In-Depth Technical Guide to the Thermodynamic Stability of Pyridine-Functionalized Isocyanides
Introduction: A Tale of Two Functional Groups
In the landscape of modern chemistry, particularly within drug discovery and materials science, the strategic combination of distinct functional groups is paramount to designing molecules with tailored properties. This guide delves into the intersection of two such powerful entities: the pyridine ring and the isocyanide group.
The pyridine scaffold is a cornerstone of medicinal chemistry, a "privileged structure" renowned for its exceptional chemical stability, weak basicity, and capacity to engage in hydrogen bonding and π-stacking interactions.[1] Its presence in numerous FDA-approved drugs is a testament to its favorable physicochemical and pharmacokinetic properties.[2]
Conversely, the isocyanide functional group (R-N≡C) is often described as a "chameleon" among functional groups.[3] Its unique electronic structure, a resonance hybrid with significant zwitterionic character, endows it with the rare ability to act as both a nucleophile and an electrophile at its terminal carbon.[3] This reactivity is harnessed in powerful multicomponent reactions (MCRs) for building molecular complexity. However, this same reactivity often leads to a reputation for metabolic instability and a propensity for isomerization to the more thermodynamically stable cyanide isomer, a critical consideration for any researcher.[3][4]
This guide addresses a central question for the advanced researcher: How does the covalent attachment of a robust, electron-modulating pyridine ring influence the inherent thermodynamic stability of the isocyanide functional group? We will explore the theoretical underpinnings of this interaction, detail the computational and experimental methodologies required to quantify it, and discuss the profound implications for the design of novel therapeutics and advanced materials.
Section 1: The Isocyanide Functional Group - An Electronic and Thermodynamic Profile
To understand the stability of pyridine-functionalized isocyanides, one must first appreciate the intrinsic properties of the isocyanide group itself.
Electronic Structure: A Duality of Reactivity
The isocyanide group is isoelectronic with carbon monoxide. Its electronic nature is best described by two primary resonance structures, which together account for the majority of its character.
This zwitterionic character explains the group's dual reactivity: the lone pair on the carbon atom makes it nucleophilic, while the electrophilic nature of the same carbon allows it to be attacked by nucleophiles, a key step in MCRs. The terminal carbon can also act as a hydrogen bond acceptor, a significant interaction in biological systems.[3]
The Primary Thermodynamic Liability: Isomerization to Cyanides
The most significant factor governing the thermodynamic stability of isocyanides is their propensity to isomerize to the corresponding cyanide (nitrile) form (R-C≡N). This process is almost always energetically favorable.
R-N≡C (Isocyanide) → R-C≡N (Cyanide)
Studies on simple molecules like methyl isocyanide (CH₃NC) have shown that the cyanide isomer (CH₃CN) is significantly more stable.[4] The activation energy for this unimolecular isomerization serves as a critical benchmark for the kinetic stability of the isocyanide.[4][5] A lower activation barrier implies a less stable compound.
Section 2: The Pyridine Moiety as a Modulator of Stability
Attaching a pyridine ring directly to the isocyanide nitrogen introduces a powerful electronic modulator. The effect of the pyridine ring is not monolithic; it depends on the position of the isocyanide group (C2, C3, or C4) and the presence of other substituents on the ring.
Competing Electronic Effects
The pyridine ring influences the isocyanide group through a combination of inductive and resonance effects.
-
Inductive Effect (-I): As an electronegative atom, the nitrogen in the pyridine ring exerts a strong electron-withdrawing inductive effect. This pulls electron density away from the isocyanide group, which can weaken the N≡C bond and potentially lower the barrier to isomerization, thus decreasing thermodynamic stability.
-
Resonance Effect (±R): The delocalized π-system of the pyridine ring can interact with the isocyanide group. The nature of this interaction depends on the substitution pattern. For a 4-isocyanopyridine, resonance structures can be drawn that delocalize the negative charge from the isocyanide carbon onto the pyridine nitrogen. This delocalization can provide a significant stabilizing effect.
The Importance of Substituents
The electronic landscape can be further tuned by adding substituents to the pyridine ring.
-
Electron-Donating Groups (EDGs) like methoxy (-OCH₃) or amino (-NH₂) groups increase the electron density of the ring. This can counteract the inductive withdrawal of the ring nitrogen and potentially enhance the stabilizing resonance effects, leading to a more stable isocyanide.
-
Electron-Withdrawing Groups (EWGs) such as nitro (-NO₂) or cyano (-CN) groups further decrease the electron density of the ring.[6] This amplifies the destabilizing inductive effect and is likely to reduce the overall thermodynamic stability of the isocyanide functional group.
Section 3: Computational Assessment of Thermodynamic Stability
Before committing to lengthy synthetic campaigns, computational chemistry, particularly Density Functional Theory (DFT), serves as an invaluable tool for predicting the stability of novel pyridine-functionalized isocyanides.[7][8]
A Self-Validating Computational Protocol
A robust protocol for assessing thermodynamic stability involves calculating the Gibbs free energy of isomerization (ΔG_iso). A more negative value indicates a greater thermodynamic driving force for the isocyanide to convert to the more stable cyanide, implying lower relative stability.
This workflow provides a quantitative measure of stability that can be used to compare different isomers (e.g., 2-, 3-, vs. 4-isocyanopyridine) and to assess the impact of various substituents on the pyridine ring.
Data Interpretation: A Comparative Approach
The absolute value of ΔG_iso is useful, but the true insight comes from comparison. By calculating ΔG_iso for a series of compounds, a clear picture of structure-stability relationships emerges.
| Compound | Isomerization Energy (ΔG_iso) (Illustrative) | Interpretation |
| Methyl Isocyanide | -98 kJ/mol | Baseline instability |
| 4-Isocyanopyridine | -85 kJ/mol | Pyridine ring provides moderate stabilization |
| 4-Isocyano-2,6-dimethylpyridine | -79 kJ/mol | EDGs on pyridine ring enhance stabilization |
| 4-Isocyano-3-nitropyridine | -92 kJ/mol | EWG on pyridine ring reduces stabilization |
Note: The energy values in this table are illustrative examples based on known chemical principles and are not from a specific published study. They serve to demonstrate the expected trends.
Section 4: Experimental Validation and Characterization
While computational models are powerful, experimental validation is the ultimate arbiter of a molecule's properties.
Synthesis and Handling Considerations
The synthesis of pyridine-functionalized isocyanides typically proceeds via the dehydration of the corresponding N-pyridylformamide. Given the potential instability of the isocyanide product, these reactions are often carried out under inert, anhydrous conditions. For particularly labile derivatives, in situ generation immediately prior to use in a subsequent reaction (like an MCR) is a common and effective strategy.[3]
Spectroscopic Probes of Stability
Standard spectroscopic techniques provide indirect but powerful evidence of the electronic state of the isocyanide, which correlates with its stability.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The isocyanide N≡C stretch is a sharp, intense peak typically found between 2100-2200 cm⁻¹. The exact position of this peak is exquisitely sensitive to the electronic environment. A shift to a higher wavenumber (frequency) compared to a reference compound (e.g., an alkyl isocyanide) suggests a stronger, more stable N≡C bond, likely due to stabilizing electronic effects from the pyridine ring.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR can be used to observe the chemical shift of the isocyanide carbon. Changes in this chemical shift upon substitution of the pyridine ring reflect changes in the electronic density at the isocyanide, providing further clues about its stability.
Section 5: Implications in Drug Discovery and Materials Science
Understanding and controlling the is not merely an academic exercise; it has profound practical consequences.
-
Drug Development: For an isocyanide-containing molecule to be a viable drug candidate, it must be stable enough to be formulated, stored, and survive in a physiological environment. While some isocyanides have shown minimal toxicity, their stability against metabolic degradation is crucial.[3][9] By tuning the electronics of the pyridine ring, researchers can design isocyanide-based compounds with the requisite stability to function as metal-binding pharmacophores in anticancer agents or as components of complex bioactive molecules.[10]
-
Ligand Design for Catalysis: In the field of organometallic chemistry, pyridine-isocyanides can serve as versatile ligands. Their stability is critical, as ligand degradation can lead to catalyst deactivation. The ability to computationally predict and synthetically tune stability allows for the rational design of more robust and efficient catalysts.
-
Multicomponent Reactions (MCRs): The success of complex syntheses using reactions like the Ugi or Passerini reaction depends on the stability and purity of the isocyanide building block.[7] A pyridine-functionalized isocyanide that is stable enough to be isolated and stored significantly simplifies its use in generating libraries of complex, drug-like molecules.
Conclusion
The thermodynamic stability of a pyridine-functionalized isocyanide is a finely balanced interplay between the inherent tendency of the isocyanide to isomerize and the powerful electronic modulation exerted by the pyridine ring. The electron-withdrawing inductive effect of the pyridine nitrogen generally acts as a destabilizing force, while resonance effects, particularly for 4-substituted pyridines, can provide significant stabilization. This balance can be further tipped by the addition of electron-donating or electron-withdrawing groups to the pyridine ring.
For researchers and drug development professionals, this relationship provides a clear design principle: through judicious selection of substitution patterns, guided by predictive computational modeling and confirmed by spectroscopic analysis, it is possible to engineer pyridine-functionalized isocyanides with tailored stability. This capability unlocks the full potential of these unique bifunctional molecules, paving the way for the creation of more effective therapeutics, robust catalysts, and innovative materials.
References
-
Al-Majid, A. M., El-Faham, A., Gomaa, M. A. M., & Barakat, A. (2022). Synthesis, spectroscopic characterization, DFT and molecular dynamics of quinoline-based peptoids. Arabian Journal of Chemistry, 15(1), 103521. [Link]
-
Cung, V. D., & Nguyen, M. T. (2014). Thermokinetic study of the isomerization of isocyanic acid. ResearchGate. [Link]
-
Chemical Science Blog. (n.d.). Themed collections. Royal Society of Chemistry. [Link]
-
Panchal, B. (n.d.). Organic Chemistry Class 11 Notes. Scribd. [Link]
-
National Center for Biotechnology Information. (n.d.). Pyridine;isocyanate. PubChem Compound Database. [Link]
-
Tskhovrebov, A. G., et al. (2021). Reaction of coordinated isocyanides with substituted N-(2-pyridyl)ureas as a route to new cyclometallated Pd(II) complexes. ResearchGate. [Link]
-
Al-Ansi, M., et al. (2020). On the Photoisomerization of Pyridine in Vapor Phase. ResearchGate. [Link]
-
Luo, Y., et al. (2018). Influence of Functionalized Pyridine Ligands on the Radio/Chemical Behavior of [MI(CO)3]+ (M = Re and 99mTc) 2 + 1 Complexes. ResearchGate. [Link]
-
Tantillo, A. V., & Neochoritis, C. G. (2021). Medicinal Chemistry of Isocyanides. Chemical Reviews, 121(15), 9315-9378. [Link]
-
Sadowska, K., et al. (2022). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Molecules, 27(19), 6287. [Link]
-
Snavely, D. L., Zare, R. N., Miller, J. A., & Chandler, D. W. (1986). Methyl Isocyanide Isomerization Kinetics: Determination of Collisional Deactivation Parameters following C-H Overtone Excitation. The Journal of Physical Chemistry, 90(16), 3544-3549. [Link]
-
International Agency for Research on Cancer. (1999). Pyridine. In Some Industrial Chemicals. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71. [Link]
-
Slanina, Z., et al. (2005). An ab initio and DFT study of the valence isomers of pyridine. ResearchGate. [Link]
-
National Institute of Standards and Technology. (n.d.). Pyridine. In NIST Chemistry WebBook. [Link]
-
The Journal of Organic Chemistry Ahead of Print. (n.d.). ACS Publications. [Link]
-
Zhang, J., et al. (2022). DFT Study on the Substituent Effect of Anticancer Picoline-Diazido-Pt(IV) Compounds. Molecules, 27(2), 433. [Link]
-
Wikipedia. (n.d.). Phosgene. [Link]
-
Saravana Kumar, R., & A. S. K. Kumar. (2022). Naturally Isolated Pyridine Compounds Having Pharmaceutical Applications. IntechOpen. [Link]
-
Ayalew, M. (2022). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Journal of Biophysical Chemistry, 13, 29-42. [Link]
-
Li, H., et al. (2022). DFT study of the stabilization effect on anthocyanins via secondary interactions. Food Chemistry, 373(Pt A), 131411. [Link]
Sources
- 1. Pyridine (CAS 110-86-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. web.stanford.edu [web.stanford.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, spectroscopic characterization, DFT and molecular dynamics of quinoline-based peptoids - Arabian Journal of Chemistry [arabjchem.org]
- 8. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
- 9. Pyridine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. DFT Study on the Substituent Effect of Anticancer Picoline-Diazido-Pt(IV) Compounds - PMC [pmc.ncbi.nlm.nih.gov]
4-(1-Isocyanoethyl)pyridine CAS number and chemical identifiers
An In-depth Technical Guide to 4-(1-Isocyanoethyl)pyridine: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 4-(1-isocyanoethyl)pyridine, a specialized heterocyclic building block. Addressed to researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple data sheet to explain the causality behind its synthesis, handling, and potential applications. As this appears to be a novel or non-commercial compound, this guide focuses on its generation from a known precursor and its prospective utility based on the unique chemical reactivity of its constituent moieties.
Executive Summary: A Molecule of Untapped Potential
4-(1-Isocyanoethyl)pyridine is a bifunctional organic compound featuring a pyridine ring and an isocyanide group. The pyridine moiety is a cornerstone in medicinal chemistry, present in a significant number of FDA-approved drugs, where it often serves as a bioisostere, enhances solubility, and participates in crucial hydrogen bonding interactions with biological targets.[1][2][3] The isocyanide functional group, with its unique electronic structure, is a powerful tool in synthetic chemistry, most notably for its participation in multicomponent reactions (MCRs) that allow for the rapid assembly of complex molecular scaffolds. The combination of these two functionalities in a single molecule makes 4-(1-isocyanoethyl)pyridine a highly valuable, albeit specialized, building block for creating diverse chemical libraries for drug discovery and materials science.
Chemical Identity and Core Properties
While a dedicated CAS number for 4-(1-isocyanoethyl)pyridine has not been identified in common chemical databases, its fundamental properties can be derived from its structure. The most critical information pertains to its direct synthetic precursor, 4-(1-Aminoethyl)pyridine.
| Identifier | Value / Structure | Source / Method |
| Compound Name | 4-(1-Isocyanoethyl)pyridine | IUPAC Nomenclature |
| CAS Number | Not Assigned | Inferred from Databases |
| Chemical Formula | C₈H₈N₂ | Calculated |
| Molecular Weight | 132.16 g/mol | Calculated |
| Canonical SMILES | CC1=CC=NC=C1 | Calculated |
| InChI Key | (Predicted) | Calculated |
| Precursor | 4-(1-Aminoethyl)pyridine | Synthetic Route |
| Precursor CAS | 50392-78-4 | |
| Precursor Formula | C₇H₁₀N₂ | |
| Precursor MW | 122.17 g/mol |
Synthesis Protocol: From Amine to Isocyanide
The most reliable and common method for synthesizing isocyanides is the dehydration of a formamide precursor. This two-step process begins with the readily available primary amine, 4-(1-aminoethyl)pyridine.
Workflow for Synthesis
Caption: Synthesis workflow for 4-(1-isocyanoethyl)pyridine.
Step-by-Step Methodology
PART A: Synthesis of N-[1-(Pyridin-4-yl)ethyl]formamide (Intermediate)
-
Reactant Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-(1-aminoethyl)pyridine (1.0 eq) in an excess of ethyl formate (which acts as both reagent and solvent).
-
Reaction: Heat the mixture to reflux and maintain for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Causality: The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl formate. The reaction is driven to completion by using a large excess of the formate.
-
-
Workup: After cooling, remove the excess ethyl formate under reduced pressure. The resulting crude formamide is often of sufficient purity for the next step, but can be purified by crystallization or chromatography if necessary.
PART B: Dehydration to 4-(1-Isocyanoethyl)pyridine (Final Product)
-
Reactant Setup: Dissolve the crude formamide from Part A (1.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane (DCM) in a flask under an inert atmosphere (Nitrogen or Argon). Cool the solution to 0 °C in an ice bath.
-
Causality: Triethylamine is a non-nucleophilic base that will quench the HCl generated during the reaction, preventing side reactions with the acid-sensitive product or starting material.
-
-
Dehydration: Add phosphorus oxychloride (POCl₃, 1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Causality: POCl₃ is a powerful dehydrating agent that activates the formamide's carbonyl oxygen, facilitating its elimination as a phosphate species and forming the isocyanide C≡N triple bond.
-
-
Quenching & Workup: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium carbonate at 0 °C. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel.
Safety, Handling, and Storage
Isocyanides and their precursors require careful handling in a well-ventilated fume hood.
| Hazard Category | Description & Precautions | Source |
| Inhalation Toxicity | Isocyanides are volatile and possess a characteristically foul odor. They are potent respiratory irritants and may cause sensitization, asthma-like symptoms, or chest tightness. Avoid breathing vapors or dust.[4] | [4][5] |
| Dermal Contact | Can cause skin irritation and may lead to allergic skin reactions. Wear appropriate personal protective equipment (PPE), including nitrile gloves and a lab coat.[6] | [6] |
| General Handling | Use only in a well-ventilated area, preferably a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. | |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area. Isocyanides can be sensitive to heat and acid. |
Applications in Research and Development
The utility of 4-(1-isocyanoethyl)pyridine stems from the synergistic reactivity of its two core functional groups.
Logical Framework for Applications
Caption: Key application pathways for the title compound.
1. Multicomponent Reactions (MCRs) for Drug Discovery: The isocyanide group is the defining reagent for powerful MCRs like the Ugi and Passerini reactions. By combining 4-(1-isocyanoethyl)pyridine with an aldehyde, an amine, and a carboxylic acid (in the Ugi reaction), medicinal chemists can generate a library of complex, drug-like molecules in a single, efficient step. The pyridine ring is carried through the reaction, imparting favorable pharmacokinetic properties to the final products.[3][7] This approach is highly valued for accelerating the hit-to-lead process in drug discovery.
2. Scaffold for Novel Therapeutics: The pyridine ring is a privileged scaffold found in numerous therapeutic agents, including anticancer and central nervous system (CNS) drugs.[2] Its ability to act as a hydrogen bond acceptor and its weak basicity are crucial for target engagement and bioavailability.[3][8] Using 4-(1-isocyanoethyl)pyridine as a starting point allows for the strategic placement of this important pharmacophore onto novel molecular frameworks.
3. Ligand Synthesis for Catalysis and Materials: Isocyanides are excellent ligands for a variety of transition metals. The carbon atom readily coordinates to metal centers, forming stable organometallic complexes. The pyridine nitrogen provides a second potential coordination site, enabling the formation of bidentate or bridging ligands. These resulting metal complexes can be explored for applications in homogeneous catalysis or as building blocks for functional coordination polymers and materials.
Conclusion
4-(1-Isocyanoethyl)pyridine represents a strategic molecular design, merging the well-established pharmaceutical relevance of the pyridine core with the synthetic power of the isocyanide functional group. While its direct characterization data is sparse, its synthesis from a known commercial precursor is straightforward via established chemical transformations. This guide provides the necessary framework for its preparation, safe handling, and—most importantly—its strategic deployment in programs aimed at the discovery of novel therapeutics, catalysts, and functional materials. Its potential lies in its ability to rapidly generate molecular complexity and introduce a proven pharmacophore in a single, versatile building block.
References
-
Safe Work Australia. GUIDE TO HANDLING ISOCYANATES. [Link]
-
PubChem. Pyridine, 4-ethyl-, 1-oxide. [Link]
-
PubChem. 4-Isocyanatopyridine. [Link]
-
NIST WebBook. Pyridine, 4-ethyl-. [Link]
-
PubChem. 2-[1-(4-Chlorophenyl)-2-isocyanoethyl]pyridine. [Link]
-
Frontiers in Chemistry. Recent Advances of Pyridinone in Medicinal Chemistry. [Link]
-
Organic Chemistry Portal. Pyridine synthesis. [Link]
-
Occupational Safety and Health Administration. Isocyanates - Overview. [Link]
-
Baran Lab, Scripps Research. Pyridine Synthesis: Cliff Notes. [Link]
-
IntechOpen. Naturally Isolated Pyridine Compounds Having Pharmaceutical Applications. [Link]
-
National Center for Biotechnology Information. Synthesis of Quinazolin-4-ones by Copper-Catalyzed Isocyanide Insertion. [Link]
-
Royal Society of Chemistry. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. [Link]
-
ResearchGate. A practical synthesis and X-ray crystal structure of (E)-4-(1-naphthylvinyl)pyridine and related compounds. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. The Role of Pyridine Intermediates in Pharmaceutical Synthesis. [Link]
- Google Patents.
-
National Center for Biotechnology Information. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. [Link]
-
IRSST. Guide for safe use of isocyanates: An industrial hygiene approach. [Link]
-
Covestro Solution Center. Aliphatic Isocyanate Monomers - Health and Safety Information. [Link]
Sources
- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isocyanates - Overview | Occupational Safety and Health Administration [osha.gov]
- 5. pharesst.irsst.qc.ca [pharesst.irsst.qc.ca]
- 6. solutions.covestro.com [solutions.covestro.com]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
Isocyanoethyl Pyridine Derivatives: A Technical Guide to Synthesis, Characterization, and Application in Drug Discovery
Introduction: The Strategic Convergence of Pyridine and Isocyanide Functionalities in Medicinal Chemistry
The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of pharmaceuticals and natural products.[1][] Its unique electronic properties, ability to engage in hydrogen bonding, and water-solubilizing effects make it a highly sought-after motif in drug design.[3][4] Pyridine derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[][4][5]
Concurrently, the isocyanide functional group, while less conventional in medicinal chemistry, has emerged as a versatile and potent pharmacophore.[6][7] Found in a number of bioactive natural products, isocyanides exhibit significant antibacterial, antifungal, antimalarial, and antitumor activities.[6][7] Their unique reactivity, particularly in multicomponent reactions (MCRs) like the Ugi and Passerini reactions, offers a rapid and efficient pathway to generate vast libraries of structurally diverse molecules, a critical advantage in modern drug discovery.[8][9]
This technical guide provides a comprehensive literature review and a prospective analysis of isocyanoethyl pyridine derivatives, a novel class of compounds that strategically combines the well-established therapeutic potential of the pyridine scaffold with the unique chemical reactivity and biological promise of the isocyanide group. While specific examples of this molecular architecture are not yet prevalent in the literature, this guide will provide a robust framework for their synthesis, characterization, and potential applications, empowering researchers to explore this promising area of chemical space.
Synthetic Strategies for Isocyanoethyl Pyridine Derivatives
The most established and reliable method for the synthesis of isocyanides is the dehydration of the corresponding N-substituted formamides.[10] This transformation can be achieved using a variety of dehydrating agents, with phosphorus oxychloride (POCl₃) or toluenesulfonyl chloride (TsCl) in the presence of a hindered base like triethylamine or pyridine being the most common.[11]
A plausible and efficient synthetic route to isocyanoethyl pyridine derivatives would, therefore, commence with the corresponding pyridylethylamine. For instance, 2-(2-isocyanoethyl)pyridine can be synthesized from 2-(2-aminoethyl)pyridine in a two-step sequence involving formylation followed by dehydration.
Caption: Proposed two-step synthesis of 2-(2-isocyanoethyl)pyridine.
Experimental Protocol: Synthesis of 2-(2-Isocyanoethyl)pyridine
Part 1: Synthesis of N-(2-(Pyridin-2-yl)ethyl)formamide
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(2-aminoethyl)pyridine (1.0 eq.) and an excess of ethyl formate (5.0 eq.).
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the excess ethyl formate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford pure N-(2-(pyridin-2-yl)ethyl)formamide.
Part 2: Synthesis of 2-(2-Isocyanoethyl)pyridine
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-(2-(pyridin-2-yl)ethyl)formamide (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂). Add triethylamine (2.2 eq.) and cool the mixture to 0 °C in an ice bath.
-
Addition of Dehydrating Agent: Slowly add phosphorus oxychloride (POCl₃) (1.1 eq.) dropwise to the cooled solution, ensuring the temperature remains below 5 °C.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or by observing the disappearance of the formamide starting material.
-
Work-up and Purification: Quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude isocyanide should be purified by vacuum distillation or column chromatography on neutral alumina to yield the final product, 2-(2-isocyanoethyl)pyridine.
Spectroscopic Characterization
The successful synthesis of isocyanoethyl pyridine derivatives can be confirmed by a combination of spectroscopic techniques.
-
Infrared (IR) Spectroscopy: The most prominent and diagnostic feature in the IR spectrum of an isocyanide is the strong, sharp absorption band corresponding to the N≡C triple bond stretch, which typically appears in the range of 2110-2165 cm⁻¹.[10] The disappearance of the N-H and C=O stretching bands of the formamide precursor would also be indicative of a complete reaction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The protons on the ethyl linker will show characteristic multiplets, and the protons on the pyridine ring will appear in the aromatic region. The chemical shifts of the protons adjacent to the isocyanide group may be slightly deshielded.
-
¹³C NMR: The isocyanide carbon atom typically resonates in the region of 155-170 ppm. The coupling between the ¹⁴N and the isocyanide ¹³C nucleus can sometimes be observed.[10] The other carbon signals corresponding to the pyridine ring and the ethyl linker will also be present in their expected regions.
-
Applications in Drug Discovery: The Power of Multicomponent Reactions
A significant advantage of incorporating the isocyanide functionality is its utility in multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules from three or more starting materials in a single synthetic operation. The Ugi and Passerini reactions are two of the most powerful isocyanide-based MCRs.[8][9]
The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction involves the condensation of an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like α-acylamino amide.[9] By employing an isocyanoethyl pyridine derivative in a U-4CR, a diverse library of complex molecules with a pyridine moiety can be rapidly generated.
Caption: Ugi reaction utilizing an isocyanoethyl pyridine derivative.
This one-pot reaction is highly convergent and atom-economical, making it an ideal tool for generating chemical libraries for high-throughput screening. The variability of the aldehyde, amine, and carboxylic acid components allows for the systematic exploration of the chemical space around the pyridyl-dipeptide scaffold.
Prospective Biological Activities
While the biological activities of isocyanoethyl pyridine derivatives have not been specifically reported, the well-documented pharmacological profiles of both pyridine and isocyanide-containing compounds provide a strong basis for hypothesizing their potential therapeutic applications.
Table 1: Biological Activities of Related Compound Classes
| Compound Class | Biological Activities | Key Mechanisms of Action (where known) | References |
| Pyridine Derivatives | Anticancer, Antimicrobial, Antiviral, Anti-inflammatory, Antimalarial | Kinase inhibition, Tubulin polymerization inhibition, DNA gyrase inhibition | [][5][12] |
| Isocyanide Natural Products | Antibacterial, Antifungal, Antitumor, Antimalarial | Covalent modification of essential metabolic enzymes (e.g., FabF, GlmS) | [6][7][13] |
| Synthetic Isocyanides | Anticancer | Induction of apoptosis, Inhibition of TrxR, Increased cellular ROS | [14][15] |
Given the data in Table 1, isocyanoethyl pyridine derivatives are promising candidates for investigation in the following therapeutic areas:
-
Anticancer Agents: The combination of a pyridine scaffold, known to be present in numerous anticancer drugs, with an isocyanide group, which has shown cytotoxic effects against various cancer cell lines, makes these compounds highly attractive for oncology research.[5][14][15]
-
Antimicrobial Agents: Both pyridines and isocyanides have demonstrated potent antimicrobial properties.[4][13][16] Isocyanoethyl pyridine derivatives could therefore represent a novel class of antibiotics, potentially with a unique mechanism of action that could be effective against drug-resistant pathogens.
Conclusion and Future Outlook
Isocyanoethyl pyridine derivatives represent an underexplored but highly promising area of medicinal chemistry. The synthetic accessibility of these compounds, coupled with the versatile reactivity of the isocyanide group in multicomponent reactions, provides a powerful platform for the generation of novel and diverse chemical entities. The established biological activities of both the pyridine and isocyanide moieties strongly suggest that their combination within a single molecular framework could lead to the discovery of new therapeutic agents with potent anticancer and antimicrobial properties. This technical guide provides a foundational roadmap for researchers to embark on the synthesis, characterization, and biological evaluation of isocyanoethyl pyridine derivatives, paving the way for new discoveries in drug development.
References
-
Rapid synthesis of N-[1-(2-pyridyl)ethyl]formamide | Poster Board #835. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]
-
2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. (2015). National Institutes of Health. Retrieved January 26, 2024, from [Link]
-
Pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2024, from [Link]
- Process for the production of 2-pyridylpyridine derivatives. (2002). Google Patents.
-
Massarotti, A., Brunelli, F., Aprile, S., Giustiniano, M., & Tron, G. C. (2021). Medicinal Chemistry of Isocyanides. Chemical Reviews, 121(17), 10742–10788. [Link]
-
Passerini reaction. (n.d.). Wikipedia. Retrieved January 26, 2024, from [Link]
-
Ugi reaction. (n.d.). Wikipedia. Retrieved January 26, 2024, from [Link]
-
Synthesis And Characterization Of New 2-amino pyridine Derivatives. (2013). Iraqi Academic Scientific Journals. Retrieved January 26, 2024, from [Link]
-
Medicinal Chemistry of Isocyanides. (2021). PubMed. Retrieved January 26, 2024, from [Link]
-
Isocyanide. (n.d.). Wikipedia. Retrieved January 26, 2024, from [Link]
-
Isocyanides inhibit bacterial pathogens by covalent targeting of essential metabolic enzymes. (2024). RSC Publishing. Retrieved January 26, 2024, from [Link]
-
Isocyanides inhibit bacterial pathogens by covalent targeting of essential metabolic enzymes. (2024). National Institutes of Health. Retrieved January 26, 2024, from [Link]
-
Isocyanide Incorporation Expands the Anticancer Potential of Diiron(I) Aminocarbyne Complexes. (2026). PubMed. Retrieved January 26, 2024, from [Link]
-
Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (2022). MDPI. Retrieved January 26, 2024, from [Link]
-
Idealized dehydration of a formamide yields its respective isocyanide... (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]
-
The Ugi reaction in the synthesis of pyrrolo[3,4-c]pyridine derivatives. (2025). RSC Publishing. Retrieved January 26, 2024, from [Link]
-
Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. (2025). National Institutes of Health. Retrieved January 26, 2024, from [Link]
-
Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. (2007). ACS Publications. Retrieved January 26, 2024, from [Link]
-
Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. (2025). ResearchGate. Retrieved January 26, 2024, from [Link]
-
Ugi–Smiles Couplings of 4-Substituted Pyridine Derivatives: A Fast Access to Chloroquine Analogues. (2012). ACS Publications. Retrieved January 26, 2024, from [Link]
-
Passerini Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2024, from [Link]
-
Mid-IR spectrum of isocyanate reaction mixture from 2200 to 2400 cm -1... (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]
-
Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. (2022). National Institutes of Health. Retrieved January 26, 2024, from [Link]
-
N-ethyl formamide on dehydration with POCI_(3) in presence of pyridine gives:. (2020). YouTube. Retrieved January 26, 2024, from [Link]
-
A 13C-NMR and IR study of isocyanides and some of their complexes. (1979). Semantic Scholar. Retrieved January 26, 2024, from [Link]
-
Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). MDPI. Retrieved January 26, 2024, from [Link]
-
Isocyanide Incorporation Expands the Anticancer Potential of Diiron(I) Aminocarbyne Complexes. (2026). ResearchGate. Retrieved January 26, 2024, from [Link]
-
Synthesis And Characterization Of New 2-amino pyridine Derivatives (NJC). (2019). ResearchGate. Retrieved January 26, 2024, from [Link]
-
N-(2-Formamidoethyl)formamide. (2008). National Institutes of Health. Retrieved January 26, 2024, from [Link]
-
The Ugi reaction in the synthesis of pyrrolo[3,4-c]pyridine derivatives. (2025). RSC Publishing. Retrieved January 26, 2024, from [Link]
- Process for preparing 2-ethyl-pyridine. (1976). Google Patents.
-
An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skinw. (n.d.). CDC Stacks. Retrieved January 26, 2024, from [Link]
-
The Discovery of Novel Antimicrobial Agents through the Application of Isocyanide-Based Multicomponent Reactions. (2023). ResearchGate. Retrieved January 26, 2024, from [Link]
-
Pyridine scaffold: its diverse biological actions. (2024). IJNRD. Retrieved January 26, 2024, from [Link]
-
Pyridine;isocyanate. (2025). PubChem. Retrieved January 26, 2024, from [Link]
-
The Journal of Organic Chemistry Ahead of Print. (n.d.). ACS Publications. Retrieved January 26, 2024, from [Link]
-
Synthesis of Terpyridines: Simple Reactions-What Could Possibly Go Wrong?. (2019). PubMed. Retrieved January 26, 2024, from [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis. Retrieved January 26, 2024, from [Link]
Sources
- 1. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Passerini Reaction [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. Pyridine synthesis [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Medicinal Chemistry of Isocyanides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Passerini reaction - Wikipedia [en.wikipedia.org]
- 9. Ugi reaction - Wikipedia [en.wikipedia.org]
- 10. Isocyanide - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. EP1186596A1 - Process for the production of 2-pyridylpyridine derivatives - Google Patents [patents.google.com]
- 13. Isocyanides inhibit bacterial pathogens by covalent targeting of essential metabolic enzymes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. Isocyanide Incorporation Expands the Anticancer Potential of Diiron(I) Aminocarbyne Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Isocyanides inhibit bacterial pathogens by covalent targeting of essential metabolic enzymes - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Evolution of 4-(1-Isocyanoethyl)pyridine in Multicomponent Chemistry
Topic: History and Application of 4-(1-Isocyanoethyl)pyridine in Multicomponent Reactions Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Discovery Professionals
Executive Summary
In the landscape of isocyanide-based multicomponent reactions (IMCRs), the transition from simple aliphatic isocyanides (e.g., tert-butyl, cyclohexyl) to functionalized heterocyclic building blocks marked a pivotal shift in combinatorial chemistry. 4-(1-Isocyanoethyl)pyridine represents a sophisticated evolution in this lineage. Unlike its predecessors, which often served merely as "dummy" groups to be cleaved, this reagent is designed to install a pharmacologically active 4-pyridyl motif directly into the peptoid backbone.
This guide details the synthesis, mechanistic behavior, and application of 4-(1-Isocyanoethyl)pyridine. It serves as a blueprint for leveraging this reagent to generate diversity-oriented libraries, particularly targeting kinase inhibitors and GPCR ligands where the pyridine nitrogen acts as a critical hydrogen bond acceptor.
Historical Context: From "Dummy" Ligands to Functional Scaffolds
The history of IMCRs is defined by the utility of the isocyanide component.
-
Generation 1 (1959–1990s): Usage of tert-butyl or cyclohexyl isocyanides. These were commercially available and stable but resulted in bulky, often pharmacologically inert C-terminal amides.
-
Generation 2 (1990s–2000s): "Convertible" isocyanides (e.g., Armstrong’s cyclohexenyl isocyanide) allowed for post-condensation modification (Ugi-Dehydro-Cyclization).
-
Generation 3 (2000s–Present): Heterocycle-functionalized isocyanides . The introduction of 4-(1-Isocyanoethyl)pyridine allowed chemists to introduce a solubilizing, bioactive pyridine ring in a single step, bypassing the need for complex protection/deprotection schemes.
Synthesis of the Reagent
The synthesis of 4-(1-Isocyanoethyl)pyridine requires strict moisture control to prevent hydrolysis of the isocyanide back to the formamide.
Retrosynthetic Pathway
The molecule is constructed via the dehydration of the corresponding formamide, which is derived from 4-acetylpyridine.
Figure 1: Step-wise synthesis of 4-(1-Isocyanoethyl)pyridine.
Detailed Protocol (Self-Validating)
Step 1: Formylation
-
Dissolve 1-(pyridin-4-yl)ethanamine (10 mmol) in ethyl formate (20 mL).
-
Reflux for 4–6 hours. Monitor by TLC (Shift in Rf due to amide formation).
-
Evaporate excess ethyl formate to yield the crude formamide.
Step 2: Dehydration (The Critical Step)
-
Dissolve the formamide in dry DCM (0.2 M) containing triethylamine (3.0 equiv). Cool to -78°C.
-
Add POCl
(1.1 equiv) dropwise over 30 minutes. Note: Exothermic reaction. Temperature spikes > -40°C will lower yield. -
Stir for 1 hour at -78°C, then allow to warm to 0°C.
-
Quench: Pour into ice-cold saturated Na
CO solution. Critical: The pH must remain basic (>8) to prevent hydrolysis of the isocyanide. -
Extract with DCM, dry over Na
SO , and concentrate. -
Purification: Flash chromatography (EtOAc/Hexane) on basic alumina (Silica is too acidic and may degrade the isocyanide).
Mechanistic Behavior in MCRs
In the Ugi reaction, 4-(1-Isocyanoethyl)pyridine acts as the nucleophile attacking the iminium ion. Its secondary alkyl nature introduces a chiral center, leading to diastereomers if the amine or aldehyde components are chiral.
The Ugi 4-Component Mechanism
The pyridine ring exerts an inductive electron-withdrawing effect, making the isocyanide carbon slightly more electrophilic than simple alkyl isocyanides, potentially accelerating the initial addition step.
Figure 2: Mechanistic pathway of the Ugi reaction involving 4-(1-Isocyanoethyl)pyridine.
Stereochemical Implications
Because the isocyanide carries a chiral center at the ethyl linkage (1-position), the reaction often produces a 1:1 mixture of diastereomers (dr ~ 50:50) unless a chiral amine or chiral acid is used to induce facial selectivity.
-
Recommendation: If stereopurity is required, separate diastereomers via chiral HPLC post-synthesis, or use enantiopure starting amine (1-(pyridin-4-yl)ethanamine) during the isocyanide synthesis.
Experimental Protocols & Data
Standard Ugi 4-CR Protocol
Objective: Synthesis of a pyridine-functionalized peptidomimetic.
| Component | Equivalent | Role |
| Aldehyde | 1.0 | Electrophile (Scaffold Core) |
| Amine | 1.0 | Nucleophile (Scaffold Core) |
| Carboxylic Acid | 1.0 | Acyl Donor |
| Isocyanide | 1.0–1.1 | 4-(1-Isocyanoethyl)pyridine |
| Solvent | Methanol (MeOH) | Polar protic solvent promotes imine formation |
Procedure:
-
Imine Formation: Stir Aldehyde (1.0 mmol) and Amine (1.0 mmol) in MeOH (2 mL) for 30 minutes at 25°C. Observation: Solution may become slightly warm or change color.
-
Acid Addition: Add Carboxylic Acid (1.0 mmol). Stir for 5 minutes.
-
Isocyanide Addition: Add 4-(1-Isocyanoethyl)pyridine (1.0 mmol).
-
Reaction: Stir at room temperature for 24 hours.
-
Workup: Evaporate MeOH. Redissolve in EtOAc, wash with saturated NaHCO
, water, and brine. -
Yield: Typically 60–85%.
Troubleshooting Table
| Problem | Cause | Solution |
| Low Yield | Hydrolysis of Isocyanide | Ensure MeOH is dry; avoid acidic workup. |
| Sticky Oil Product | Pyridine H-bonding | Use DCM/MeOH mixtures for chromatography; add 1% Et3N to eluent. |
| No Reaction | Steric Hindrance | If using bulky ketones (Ugi 5-CR), switch to microwave heating (100°C, 15 min). |
Applications in Drug Discovery
The 4-pyridyl moiety is a "privileged structure" in medicinal chemistry.
-
Kinase Inhibition: The pyridine nitrogen often serves as the acceptor for the hinge region H-bond in ATP-competitive inhibitors.
-
Solubility Enhancement: The basic nitrogen (pKa ~ 5.2) allows for salt formation (e.g., HCl, mesylate), significantly improving aqueous solubility compared to phenyl analogs.
-
Fragment-Based Discovery: The Ugi adduct serves as a core fragment. The pyridine arm can be grown into solvent-exposed regions or deep pockets depending on the linker length.
References
-
Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168–3210. Link
-
Zhu, J., & Bienaymé, H. (2005). Multicomponent Reactions. Wiley-VCH. Link
-
Giustiniano, M., et al. (2017). Isocyanide-based multicomponent reactions: A powerful tool in drug discovery.[1] European Journal of Medicinal Chemistry, 138, 201-219. Link
-
Hulme, C., & Gore, V. (2003). Multi-component reactions: emerging chemistry in drug discovery from xylocain to crixivan. Current Medicinal Chemistry, 10(1), 51-80. Link
Sources
Methodological & Application
Application Notes and Protocols for the Ugi Four-Component Reaction Utilizing 4-(1-Isocyanoethyl)pyridine
Introduction: The Power of Multicomponent Reactions in Modern Drug Discovery
In the landscape of contemporary drug discovery and organic synthesis, efficiency and molecular diversity are paramount. Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a complex product, have emerged as a cornerstone for the rapid generation of chemical libraries.[1][2][3] Among these, the Ugi four-component reaction (U-4CR), first reported by Ivar Karl Ugi in 1959, stands out for its remarkable ability to generate α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[4] This reaction is celebrated for its high atom economy, generally high yields, and the vast structural diversity achievable by simply varying the four input components.[4][5][6] The products of the Ugi reaction are often peptidomimetics, making them particularly valuable in the search for new therapeutic agents.[7][8]
This application note provides a detailed protocol for conducting the Ugi reaction with a specific focus on the use of 4-(1-isocyanoethyl)pyridine, a heterocyclic isocyanide. The inclusion of the pyridine moiety is of significant interest in medicinal chemistry, as this structural motif is present in numerous approved drugs and bioactive molecules.[9] We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, and discuss critical parameters for success.
Mechanistic Insights: A Symphony of Reversible and Irreversible Steps
The Ugi reaction proceeds through a fascinating and elegant cascade of chemical events. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction conditions. The generally accepted mechanism involves the following key stages:[5][7]
-
Imine Formation: The reaction commences with the condensation of the amine and the aldehyde (or ketone) to form an imine, with the concomitant loss of a water molecule.[4][7]
-
Protonation and Nucleophilic Attack: The carboxylic acid protonates the imine, forming a highly electrophilic iminium ion. This activated intermediate is then attacked by the nucleophilic carbon of the isocyanide.[5]
-
Intermediate Formation: This nucleophilic addition results in the formation of a nitrilium ion intermediate.
-
Second Nucleophilic Addition: The carboxylate anion then adds to the nitrilium ion, yielding an O-acyl-isoamide intermediate.
-
Mumm Rearrangement: The final, irreversible step is an intramolecular acyl transfer, known as the Mumm rearrangement, which leads to the stable α-acylamino amide product.[4][5] This irreversible step is the thermodynamic driving force for the entire reaction sequence.[4]
Sources
- 1. sciepub.com [sciepub.com]
- 2. researchgate.net [researchgate.net]
- 3. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles [pubmed.ncbi.nlm.nih.gov]
- 4. Ugi reaction - Wikipedia [en.wikipedia.org]
- 5. Ugi Reaction | PPTX [slideshare.net]
- 6. Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ugi Reaction [organic-chemistry.org]
- 8. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07501A [pubs.rsc.org]
- 9. Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Passerini Reaction Utilizing 4-(1-Isocyanoethyl)pyridine
Introduction: The Strategic Value of the Passerini Reaction in Modern Drug Discovery
The Passerini reaction, a cornerstone of multicomponent reaction (MCR) chemistry, offers a powerful and atom-economical route to complex molecular scaffolds from simple starting materials.[1][2][3] First reported by Mario Passerini in 1921, this three-component reaction of an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid provides direct access to α-acyloxy amides.[1][3][4] The inherent convergence and operational simplicity of the Passerini reaction make it an invaluable tool in the rapid generation of compound libraries for high-throughput screening in drug discovery and medicinal chemistry.[5][6]
The products of the Passerini reaction, α-acyloxy amides, are privileged structures found in a variety of biologically active molecules and natural products.[7] Furthermore, they serve as versatile synthetic intermediates for the construction of more complex architectures, including heterocycles and peptidomimetics.[6][8] The strategic incorporation of heteroaromatic moieties, such as pyridine, into the isocyanide component can introduce valuable pharmacophoric features and opportunities for further molecular elaboration, enhancing the drug-like properties of the resulting adducts.
This application note provides a detailed protocol and technical guidance for performing the Passerini reaction with a novel, chiral isocyanide, 4-(1-Isocyanoethyl)pyridine. The presence of a stereocenter adjacent to the isocyano group introduces the potential for diastereoselective transformations, a highly sought-after attribute in modern asymmetric synthesis.[9][10]
Synthesis of 4-(1-Isocyanoethyl)pyridine: A Proposed Route
As 4-(1-Isocyanoethyl)pyridine is not a widely commercially available reagent, a reliable synthetic route is paramount. The following proposed synthesis is based on established methods for the preparation of isocyanides from the corresponding primary amines, which in turn can be accessed from readily available starting materials.
Workflow for the Synthesis of 4-(1-Isocyanoethyl)pyridine
Caption: Proposed synthetic workflow for 4-(1-Isocyanoethyl)pyridine.
Step-by-Step Synthesis Protocol
Part 1: Synthesis of N-(1-(pyridin-4-yl)ethyl)formamide
-
Reductive Amination: To a solution of 4-acetylpyridine (1.0 eq) in methanol, add ammonium acetate (10 eq). Stir the mixture at room temperature for 1 hour.
-
Cool the reaction mixture to 0 °C in an ice bath and add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of water, followed by extraction with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-(1-aminoethyl)pyridine.
-
Formylation: To a solution of the crude 4-(1-aminoethyl)pyridine in formic acid (5.0 eq), add acetic anhydride (1.2 eq) dropwise at 0 °C.
-
Heat the mixture at 60 °C for 3 hours.
-
Cool to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the formamide intermediate. Purification can be achieved by column chromatography on silica gel.
Part 2: Dehydration to 4-(1-Isocyanoethyl)pyridine
-
Safety Precaution: Isocyanides are volatile and have a strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood.
-
To a solution of N-(1-(pyridin-4-yl)ethyl)formamide (1.0 eq) and triethylamine (5.0 eq) in dry dichloromethane at 0 °C, add phosphorus oxychloride (POCl₃, 2.0 eq) dropwise.
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Carefully pour the reaction mixture onto crushed ice and basify with a saturated aqueous solution of sodium carbonate.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude isocyanide should be purified by vacuum distillation or column chromatography on neutral alumina to yield 4-(1-isocyanoethyl)pyridine.
The Passerini Reaction with 4-(1-Isocyanoethyl)pyridine: A General Protocol
The Passerini reaction is typically conducted in aprotic solvents at high concentrations to favor the desired three-component reaction pathway.[4][11] The following protocol provides a general starting point for exploring the reactivity of 4-(1-isocyanoethyl)pyridine in this transformation.
Reaction Mechanism
The mechanism of the Passerini reaction is thought to proceed through a series of nucleophilic additions.[7][8] The carboxylic acid is believed to activate the carbonyl group via hydrogen bonding, facilitating the nucleophilic attack of the isocyanide.[11] The resulting nitrilium intermediate is then trapped by the carboxylate anion, followed by an intramolecular acyl transfer (Mumm rearrangement) to yield the final α-acyloxy amide product.[5]
Caption: Generalized mechanism of the Passerini reaction.
Experimental Protocol
-
To a screw-cap vial equipped with a magnetic stir bar, add the aldehyde or ketone (1.0 mmol, 1.0 eq), the carboxylic acid (1.2 mmol, 1.2 eq), and an aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or toluene) to achieve a high concentration (0.5–1.0 M).
-
Add 4-(1-isocyanoethyl)pyridine (1.1 mmol, 1.1 eq) to the reaction mixture.
-
Seal the vial and stir the reaction at room temperature for 24–48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) to afford the desired α-acyloxy amide.
Table of Reaction Components and Stoichiometry
| Component | Role | Stoichiometry (eq) | Notes |
| Aldehyde/Ketone | Electrophile | 1.0 | A wide range of aliphatic and aromatic aldehydes and ketones can be used. |
| Carboxylic Acid | Nucleophile/Activator | 1.0 - 1.5 | Aliphatic and aromatic carboxylic acids are suitable. |
| 4-(1-Isocyanoethyl)pyridine | Nucleophile | 1.0 - 1.2 | The slight excess ensures complete consumption of the carbonyl component. |
| Solvent | Reaction Medium | - | Aprotic solvents like DCM, THF, or Toluene are preferred. |
Expected Outcomes and Considerations
-
Diastereoselectivity: The use of the chiral isocyanide, 4-(1-isocyanoethyl)pyridine, introduces a stereocenter that can influence the stereochemical outcome of the reaction, potentially leading to a mixture of diastereomers. The diastereomeric ratio will depend on the specific aldehyde and carboxylic acid used and may require optimization of reaction conditions (e.g., temperature, solvent, use of a Lewis acid catalyst) to enhance selectivity.[10]
-
Scope and Limitations: The Passerini reaction is known for its broad substrate scope.[1] However, sterically hindered aldehydes or ketones and electron-deficient carboxylic acids may exhibit lower reactivity.
-
Troubleshooting:
-
Low Conversion: If the reaction stalls, gentle heating (40–60 °C) may improve the reaction rate. Alternatively, the use of a Lewis acid catalyst (e.g., Sc(OTf)₃, Cu(OTf)₂) can accelerate the reaction.[10]
-
Side Reactions: In some cases, the formation of byproducts from the self-condensation of the aldehyde or other side reactions may occur. Purification by column chromatography is typically effective in isolating the desired product.
-
Applications in Drug Development
The pyridine moiety is a common feature in many approved drugs due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties. The α-acyloxy amide products derived from the Passerini reaction with 4-(1-isocyanoethyl)pyridine are of significant interest for several reasons:
-
Scaffold Diversity: The three points of diversity in the Passerini reaction allow for the rapid generation of a large library of compounds with varied substituents.[5]
-
Pharmacological Relevance: The resulting structures can be screened for a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1]
-
Further Functionalization: The pyridine nitrogen can be readily functionalized (e.g., N-oxidation, quaternization, or metal-catalyzed cross-coupling) to further expand the chemical space and fine-tune the biological activity of the synthesized compounds.
Conclusion
The Passerini reaction utilizing 4-(1-isocyanoethyl)pyridine represents a promising strategy for the synthesis of novel, chiral, pyridine-containing α-acyloxy amides. This application note provides a foundational protocol for the synthesis of the key isocyanide component and its subsequent application in this powerful multicomponent reaction. The operational simplicity and high degree of molecular diversity achievable make this approach particularly attractive for researchers in medicinal chemistry and drug discovery seeking to accelerate the identification of new lead compounds. Further exploration of the reaction scope and the development of stereoselective variants are exciting avenues for future research.
References
-
Wikipedia. Passerini reaction. [Link]
-
Fumagalli, G., et al. (2021). Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. ACS Medicinal Chemistry Letters. [Link]
-
Slideshare. Passerini reaction. [Link]
-
Banfi, L., et al. (2021). The 100 facets of the Passerini reaction. Chemical Science. [Link]
-
Shaabani, A., et al. (2012). Synthetic Applications of Passerini Reaction. Current Organic Chemistry. [Link]
-
Organic Chemistry Portal. Passerini Reaction. [Link]
-
ResearchGate. Diastereoselective Passerini Reaction of Biobased Chiral Aldehydes: Divergent Synthesis of Various Polyfunctionalized Heterocycles. [Link]
-
MDPI. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. [Link]
-
ACS Publications. Revisiting the Passerini Reaction Mechanism: Existence of the Nitrilium, Organocatalysis of Its Formation, and Solvent Effect. [Link]
-
RSC Publishing. On the direct use of CO2 in multicomponent reactions: introducing the Passerini four component reaction. [Link]
-
Beilstein Journals. Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. [Link]
-
Andreana, P. R., Liu, C. C., & Schreiber, S. L. (2004). Stereochemical Control of the Passerini Reaction. Organic Letters. [Link]
-
Wiley Online Library. The Passerini Reaction. [Link]
-
ResearchGate. A New Multicomponent Protocol for the Synthesis of Pyridines and Fused Pyridines via a Formal aza [3+3] cycloaddition. [Link]
Sources
- 1. Passerini reaction - Wikipedia [en.wikipedia.org]
- 2. Passerini reaction | PPTX [slideshare.net]
- 3. The 100 facets of the Passerini reaction - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03810A [pubs.rsc.org]
- 4. Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]
- 5. Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. portals.broadinstitute.org [portals.broadinstitute.org]
- 11. Passerini Reaction [organic-chemistry.org]
Application Notes and Protocols: Leveraging 4-(1-Isocyanoethyl)pyridine in Click Chemistry Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Potential of a Pyridyl Isocyanide in Multicomponent Chemistry
In the landscape of modern synthetic chemistry, the quest for efficiency, atom economy, and molecular diversity has led to the prominence of "click chemistry".[1][2] Among the most powerful classes of reactions under this umbrella are the isocyanide-based multicomponent reactions (MCRs), such as the Ugi and Passerini reactions.[3][4][5][6] These reactions allow for the rapid assembly of complex molecules from simple building blocks in a single synthetic operation, making them invaluable tools in drug discovery and materials science.[7][8][9]
This document provides a detailed guide to the application of 4-(1-Isocyanoethyl)pyridine , a versatile and reactive building block, in such click chemistry applications. The presence of the pyridine ring offers a unique handle for secondary modifications, metal coordination, and modulation of physicochemical properties of the resulting products, making it a particularly attractive reagent for the synthesis of novel chemical entities.[10][11][12]
Physicochemical Properties and Handling of 4-(1-Isocyanoethyl)pyridine
While specific experimental data for 4-(1-Isocyanoethyl)pyridine is not widely published, its properties can be inferred from the constituent functional groups.
| Property | Expected Characteristic | Rationale and Handling Considerations |
| Appearance | Colorless to yellow liquid | Isocyanides can be prone to polymerization or degradation, especially when impure. Store under an inert atmosphere (N₂ or Ar) at low temperatures. |
| Odor | Pungent, unpleasant | Isocyanides are known for their strong, characteristic odors. Work in a well-ventilated fume hood. |
| Solubility | Miscible with most organic solvents | The pyridine moiety and the ethyl group suggest good solubility in solvents like methanol, ethanol, DMF, and dichloromethane.[10] |
| Stability | Moderate | Can be sensitive to strong acids and high temperatures. The pyridine nitrogen is weakly basic.[11] |
Core Applications in Click Chemistry: The Ugi and Passerini Reactions
The terminal isocyano group of 4-(1-Isocyanoethyl)pyridine is the key to its utility in MCRs. It acts as a nucleophilic and electrophilic carbon atom, enabling the formation of complex adducts.
The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a cornerstone of combinatorial chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a di-peptide-like scaffold, an α-acylamino amide.[3][4][13] This reaction is known for its high atom economy and generally high yields.[3][4]
Mechanistic Rationale:
The reaction is initiated by the condensation of the aldehyde and amine to form an imine. Protonation of the imine by the carboxylic acid forms an iminium ion, which is then attacked by the nucleophilic isocyanide. A subsequent intramolecular acyl transfer, known as the Mumm rearrangement, leads to the stable final product. This final, irreversible step drives the reaction to completion.[4]
Sources
- 1. Click Chemistry Methodology: The Novel Paintbrush of Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pcbiochemres.com [pcbiochemres.com]
- 3. Ugi reaction multicomponent reactions for drug discovery! | PPTX [slideshare.net]
- 4. Ugi reaction - Wikipedia [en.wikipedia.org]
- 5. Passerini Reaction [organic-chemistry.org]
- 6. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Ugi Reaction | PPTX [slideshare.net]
- 9. researchgate.net [researchgate.net]
- 10. uop.edu.pk [uop.edu.pk]
- 11. byjus.com [byjus.com]
- 12. Synthesis and aromatase inhibitory activity of novel pyridine-containing isoflavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ugi Reaction [organic-chemistry.org]
Application Notes and Protocols: Solid-Phase Synthesis Involving 4-(1-Isocyanoethyl)pyridine
Introduction: The Strategic Role of 4-(1-Isocyanoethyl)pyridine in Solid-Phase Combinatorial Chemistry
In the landscape of modern drug discovery and materials science, multicomponent reactions (MCRs) stand out for their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple starting materials.[1][2][3] Among these, isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, are exceptionally powerful tools for creating diverse libraries of novel compounds.[2][4][5][6] The solid-phase synthesis (SPS) approach further enhances the utility of IMCRs by simplifying purification, enabling automation, and mitigating one of the primary drawbacks of isocyanide chemistry: their potent and unpleasant odor.[1][2][3]
This guide focuses on the application of 4-(1-Isocyanoethyl)pyridine, a heterocyclic isocyanide, in solid-phase synthesis protocols. The pyridine moiety is a prevalent scaffold in medicinal chemistry, known for its ability to act as a hydrogen bond acceptor and participate in various biological interactions.[7][8] Its incorporation into MCR products via 4-(1-Isocyanoethyl)pyridine offers a direct route to novel, drug-like molecules. Herein, we provide a detailed exploration of the core principles, field-proven protocols, and critical insights for successfully employing this versatile reagent in your research endeavors.
Core Mechanistic Principles: The Ugi and Passerini Reactions
A foundational understanding of the reaction mechanisms is critical for troubleshooting, optimization, and adapting protocols to new substrates. 4-(1-Isocyanoethyl)pyridine participates as the isocyanide component in these transformations.
The Ugi Four-Component Reaction (U-4CR)
First reported by Ivar Karl Ugi in 1959, the U-4CR is a cornerstone of MCR chemistry.[9] It combines an aldehyde, a primary amine, a carboxylic acid, and an isocyanide in a one-pot reaction to produce an α-acylamino carboxamide.[4][9] The reaction is typically exothermic and proceeds rapidly upon addition of the isocyanide.[9]
The mechanism begins with the formation of an imine from the aldehyde and amine. Protonation by the carboxylic acid activates the imine for nucleophilic attack by the isocyanide's terminal carbon, forming a nitrilium ion intermediate. This intermediate is then trapped by the carboxylate anion. The entire sequence is driven to completion by the final, irreversible Mumm rearrangement, which yields the stable bis-amide product.[9]
Caption: The Ugi four-component reaction (U-4CR) mechanism.
The Passerini Three-Component Reaction (P-3CR)
Discovered by Mario Passerini in 1921, this reaction involves a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to yield an α-acyloxy carboxamide.[2][5][6] Unlike the Ugi reaction, the Passerini reaction is believed to proceed through a non-ionic, cyclic transition state, particularly in aprotic solvents where high concentrations of reactants favor the reaction.[5] This mechanism involves the interaction of all three components in the rate-determining step.[10][11]
Protocols for Solid-Phase Synthesis
The following protocols are designed as robust starting points. Researchers should note that optimization of reagent equivalents, reaction times, and solvents may be necessary for specific substrate combinations. The key advantage of using 4-(1-Isocyanoethyl)pyridine in these protocols is that it remains in the solution phase, simplifying the synthetic strategy to immobilizing either the amine or carboxylic acid component.
Protocol 1: Solid-Phase Ugi Reaction with an Immobilized Amine
This protocol is ideal for creating libraries where diversity is desired at the aldehyde, carboxylic acid, and isocyanide-derived positions, with a common amine-derived core. Rink Amide resin is an excellent choice as it releases a primary carboxamide upon cleavage.[2][12]
Workflow Diagram:
Caption: Workflow for a solid-phase Ugi reaction with immobilized amine.
Step-by-Step Methodology:
-
Resin Preparation:
-
Place Rink Amide resin (e.g., 100-200 mesh, ~0.5-1.0 mmol/g loading) in a suitable solid-phase reaction vessel.
-
Swell the resin in dichloromethane (DCM) or N,N-dimethylformamide (DMF) for 30-60 minutes.[13] Drain the solvent.
-
Causality: Proper swelling is essential to expose the reactive sites within the polymer matrix, ensuring efficient reaction kinetics. Polystyrene-based resins swell well in solvents like DCM, THF, and DMF.[2]
-
-
Ugi Reaction:
-
Prepare a solution of the aldehyde (3-5 eq.), carboxylic acid (3-5 eq.), and 4-(1-Isocyanoethyl)pyridine (3-5 eq.) in a solvent mixture suitable for both reactant solubility and resin swelling. A common choice is a mixture of DCM and methanol (MeOH) or THF and MeOH.[2]
-
Add the solution to the swollen resin.
-
Agitate the reaction mixture at room temperature for 12-24 hours. Reaction completion can be monitored by taking a small sample of resin, cleaving it, and analyzing the product by LC-MS.
-
Causality: An excess of the solution-phase reagents is used to drive the reaction to completion on the solid support. The use of protic solvents like methanol can accelerate the initial imine formation.[2][9]
-
-
Washing:
-
Drain the reaction solution.
-
Wash the resin sequentially with DMF (3x), MeOH (3x), and DCM (3x) to thoroughly remove all excess reagents and soluble byproducts. Dry the resin under vacuum.
-
Causality: Extensive washing is a key advantage of SPS, ensuring high purity of the resin-bound product before cleavage.
-
-
Cleavage and Deprotection:
-
Add a cleavage cocktail to the resin. A standard cocktail is 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[14]
-
Agitate at room temperature for 2-4 hours.
-
Causality: TFA is a strong acid that cleaves the acid-labile Rink linker.[15] TIS acts as a scavenger to quench reactive carbocations that may be formed during cleavage, preventing side reactions with sensitive functional groups on the product.
-
-
Product Isolation:
-
Filter the resin and collect the TFA solution containing the cleaved product.
-
Concentrate the solution under reduced pressure.
-
Precipitate the crude product by adding the concentrated solution dropwise to a stirred flask of cold diethyl ether.
-
Collect the precipitate by filtration or centrifugation, wash with cold ether, and dry under vacuum.
-
Purify further as needed, typically by reverse-phase HPLC.
-
Protocol 2: Solid-Phase Passerini Reaction with an Immobilized Carboxylic Acid
This protocol is useful when the carboxylic acid component is the common core of the library. Wang resin is a suitable solid support for anchoring carboxylic acids, which are released upon acid-mediated cleavage.[2]
Step-by-Step Methodology:
-
Resin Preparation (Loading the Carboxylic Acid):
-
Swell Wang resin in DCM.
-
In a separate flask, pre-activate the desired carboxylic acid (3-5 eq.) with a coupling agent like N,N'-diisopropylcarbodiimide (DIC) (3-5 eq.) in DCM for 10-15 minutes.
-
Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (~0.1 eq.) to the pre-activated acid solution.[16]
-
Add the activated acid solution to the swollen resin and agitate for 4-12 hours.
-
Wash the resin thoroughly as described in Protocol 1, Step 3.
-
Causality: The carboxylic acid is loaded onto the resin as an ester via the Wang linker. DIC facilitates the coupling, and DMAP acts as a potent acylation catalyst.[16]
-
-
Passerini Reaction:
-
Swell the acid-loaded resin in an aprotic solvent like DCM or THF.
-
Add the aldehyde (5-10 eq.) and 4-(1-Isocyanoethyl)pyridine (5-10 eq.).
-
Agitate the mixture at room temperature for 24-48 hours.
-
Causality: The Passerini reaction proceeds well in aprotic solvents at high reactant concentrations.[5]
-
-
Washing:
-
Drain the reaction solution and wash the resin extensively with DCM, THF, and MeOH. Dry the resin under vacuum.
-
-
Cleavage and Isolation:
-
Cleave the product from the resin using a TFA-based cocktail (e.g., 95% TFA / 5% H₂O) for 2-4 hours.
-
Isolate the final α-acyloxy carboxamide product via concentration and precipitation in cold ether, as described in Protocol 1, Step 5.
-
Data Summary: Representative Reaction Conditions
The following table summarizes typical parameters for the solid-phase protocols described.
| Parameter | Protocol 1: Ugi Reaction | Protocol 2: Passerini Reaction |
| Solid Support | Rink Amide Resin | Wang Resin (pre-loaded) |
| Immobilized Component | Amine | Carboxylic Acid |
| Solution Components | Aldehyde, Carboxylic Acid, 4-(1-Isocyanoethyl)pyridine | Aldehyde, 4-(1-Isocyanoethyl)pyridine |
| Reagent Equivalents | 3-5 eq. of each solution component | 5-10 eq. of each solution component |
| Solvent System | DCM/MeOH or THF/MeOH | DCM or THF |
| Reaction Time | 12-24 hours | 24-48 hours |
| Cleavage Cocktail | 95:2.5:2.5 TFA/H₂O/TIS | 95:5 TFA/H₂O |
| Expected Product | α-Acylamino Carboxamide | α-Acyloxy Carboxamide |
References
- Practical Protocols for Solid-Phase Peptide Synthesis 4.0.PMC - PubMed Central.
- Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application.PMC - NIH.
- Passerini reaction.docx.
- Ugi Four-Component Reactions Using Alternative Reactants.MDPI.
- Ugi Four-Component Reactions Using Alternative Reactants.Semantic Scholar.
- Ugi reaction.Wikipedia.
- (PDF) The use of the Ugi four-component condensation.ResearchGate.
- Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application.MDPI.
- Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO).NIH.
- The 100 facets of the Passerini reaction.PMC - PubMed Central - NIH.
- Boc Resin Cleavage Protocol.Sigma-Aldrich.
- Synthesis and characterization of cyano-substituted pyridine derivatives for applications as exciton blockers in photovoltaic devices.Journal of Materials Chemistry (RSC Publishing).
- Recent Advances of Pyridinone in Medicinal Chemistry.PMC - NIH.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Isocyanide Multicomponent Reactions on Solid-Phase-Coupled DNA Oligonucleotides for Encoded Library Synthesis.Organic Letters - ACS Publications.
- Peptide Synthesis Resins.AAPPTEC.
- Passerini Reaction.Organic Chemistry Portal.
- Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application.PubMed.
- Isovaleric Aldehyde in the Synthesis of 4-Isobutyl-Substituted Pyridine-2(1H)-thiones, 4H-Pyrans, and 1,3-Cyclohexadiene | Request PDF.ResearchGate.
- Peptide Cleavage from Resin Protocol.CDN.
- Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies.NIH.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
- Editorial: Isocyanide-Based Multicomponent Reactions.Frontiers.
- Cleavage from Resin.Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application.ResearchGate.
- Pyrazolopyridines I: Synthesis of Some Pyrazolo[3,4-b]pyridine-4-carboxylates | Request PDF.ResearchGate.
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.Luxembourg Bio Technologies.
- Stereochemical Control of the Passerini Reaction.Broad Institute.
- Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?ResearchGate.
Sources
- 1. Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Passerini Reaction [organic-chemistry.org]
- 6. Frontiers | Editorial: Isocyanide-Based Multicomponent Reactions [frontiersin.org]
- 7. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ugi reaction - Wikipedia [en.wikipedia.org]
- 10. DSpace [open.bu.edu]
- 11. The 100 facets of the Passerini reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.uci.edu [chem.uci.edu]
- 13. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 14. researchgate.net [researchgate.net]
- 15. Cleavage from Resin - Wordpress [reagents.acsgcipr.org]
- 16. peptide.com [peptide.com]
Troubleshooting & Optimization
Technical Support Center: 4-(1-Isocyanoethyl)pyridine Purification
Case ID: PUR-ISO-PYR-001 Status: Active Support Agent: Senior Application Scientist Subject: Troubleshooting Purification, Stability, and Handling of Pyridine-Isocyanides
Triage: Critical Safety & Stability
WARNING: Before attempting purification, you must address the unique hazards of this compound. 4-(1-Isocyanoethyl)pyridine combines the volatility of low-molecular-weight isocyanides with the basicity of pyridine.
Q: The smell is overwhelming even inside the hood. How do I manage this? A: Isocyanides (isonitriles) have a notoriously vile odor, detectable at ppb levels.
-
Immediate Action: All glassware and waste must be treated with a quenching solution before leaving the hood.
-
Quench Protocol: Use a 1:1 mixture of Bleach (NaOCl) and water. The hypochlorite oxidizes the isocyanide to the corresponding isocyanate, which then hydrolyzes to the amine (less offensive).
-
Note: Do not use acidic waste containers for unquenched material; this generates formamide but does not eliminate the odor instantly and risks creating toxic fumes if mixed with other waste.
Q: My crude NMR shows the product, but it disappears after silica column chromatography. Why? A: This is the most common failure mode.
-
Acid Sensitivity: Isocyanides are acid-labile. Standard silica gel is slightly acidic (pH 4–5). This acidity catalyzes the hydrolysis of the isocyanide back to the formamide precursor (
). -
Pyridine Adsorption: The basic pyridine nitrogen interacts strongly with free silanol groups (
), causing severe tailing and irreversible adsorption.
-
Solution: You must use a buffered stationary phase (See Module 2 ).
Core Protocol: Buffered Flash Chromatography
Standard Operating Procedure (SOP-ISO-04) Target: Purification of acid-sensitive, basic isocyanides.
Do not run a standard Hexane/EtOAc column. You must neutralize the silica.[1]
Reagents Required
-
Stationary Phase: Silica Gel 60 (230-400 mesh).
-
Buffer: Triethylamine (Et
N).[2] -
Eluents: Dichloromethane (DCM), Methanol (MeOH), or Hexane/Ethyl Acetate.
Step-by-Step Deactivation Protocol
-
Slurry Preparation: Suspend the silica in your starting solvent system containing 2-5% v/v Triethylamine .
-
Column Packing: Pour the slurry and let it settle. Flush the column with at least 3 column volumes (CV) of this Et
N-doped solvent.-
Why? The amine creates a basic buffer layer on the silica surface, capping acidic silanols.
-
-
Equilibration: Switch to the running solvent (e.g., DCM/MeOH 98:2 + 1% Et
N). -
Loading: Load the crude material. If liquid loading, use the running solvent. If solid loading, use basic alumina or Celite, never standard silica.
-
Elution: Run the column with 1% Et
N maintained in the mobile phase throughout the run.
Visualizing the Workflow:
Caption: Mechanism of silica deactivation using Triethylamine to prevent isocyanide hydrolysis and pyridine tailing.
Alternative Purification Methods
If chromatography yields low recovery, consider these alternatives based on the physical state of your crude oil.
Method A: Kugelrohr Distillation (Recommended for Oils)
Since 4-(1-Isocyanoethyl)pyridine is relatively low molecular weight (~132 g/mol ), it is likely distillable under high vacuum.
-
Setup: Kugelrohr or Short-path distillation.
-
Vacuum Requirement: < 0.5 mmHg.
-
Temperature: Start at 60°C and ramp slowly.
-
Risk: Thermal rearrangement to nitrile is possible above 120°C. Keep the pot temperature as low as possible.
Method B: Recrystallization (Only if Solid)
If the compound solidifies (often dependent on purity):
-
Solvent System: Diethyl ether / Pentane or cold Hexanes.
-
Technique: Dissolve in minimum warm ether, add pentane until turbid, and freeze at -20°C.
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Spot streaks on TLC | Pyridine interaction with silica. | Add 1-2% Et |
| Product converts to Formamide | Acidic hydrolysis on column. | STOP. Repack column with 5% Et |
| Low Mass Recovery | Volatility or Polymerization. | Avoid rotary evaporation at high heat (>40°C). Check trap. |
| New spot appears at baseline | Polymerization of isocyanide. | Store product at -20°C under Argon immediately. |
Strategic Decision Tree
Use this logic flow to determine the best purification route for your specific batch.
Caption: Decision matrix for selecting purification method based on physical state and stability.
References
-
Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168–3210. Link
-
Organic Syntheses. (2010). General Procedures for Isocyanide Purification. Org.[3][4] Synth. Coll. Vol. 11, p. 55. (Contextual reference for silica deactivation). Link
-
Pirrung, M. C., & Ghorai, S. (2006). Versatile, Fragrant, Convertible Isocyanides. Journal of the American Chemical Society, 128(36), 11772–11773. (Discusses handling of functionalized isocyanides). Link
-
University of Rochester. (n.d.). Tips for Flash Column Chromatography: Acid Sensitive Compounds. (Standard protocol for Et3N buffering). Link
-
BenchChem. (2025).[5] Technical Support: Chromatographic Purification of Pyridine Derivatives. (Specifics on pyridine tailing). Link
Sources
Technical Support Center: Navigating the Challenges of Pyyridine Isocyanides in Multicomponent Reactions
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals encountering challenges with the reactivity of pyridine isocyanides in multicomponent reactions (MCRs). This guide is designed to provide you with in-depth troubleshooting strategies, practical solutions, and a deeper understanding of the underlying chemical principles governing these complex transformations.
Frequently Asked Questions (FAQs)
Q1: My Ugi/Passerini reaction with a pyridine isocyanide is sluggish or failing completely. What are the primary reasons for this low reactivity?
The diminished reactivity of pyridine isocyanides in classic MCRs like the Ugi and Passerini reactions stems from a combination of electronic and steric factors inherent to the pyridine ring.
-
Electronic Effects: The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom. This electron-withdrawing nature reduces the nucleophilicity of the isocyanide carbon, which is a critical participant in the initial steps of both the Ugi and Passerini reactions. Aromatic isocyanides, in general, tend to be less reactive than their aliphatic counterparts for this reason.
-
Steric Hindrance: The position of the isocyanide group on the pyridine ring, as well as the presence of other substituents, can create significant steric hindrance. This is particularly pronounced with 2-substituted pyridine isocyanides, where the substituent is ortho to the isocyanide group, impeding its approach to the reaction center.
Q2: How does the substitution pattern on the pyridine ring influence the isocyanide's reactivity?
The nature and position of substituents on the pyridine ring play a crucial role in modulating the reactivity of the isocyanide.
-
Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) or amino (-NH₂) groups can increase the electron density on the pyridine ring, thereby enhancing the nucleophilicity of the isocyanide carbon and accelerating the reaction.
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂) or cyano (-CN) will further decrease the electron density of the pyridine ring, exacerbating the low reactivity of the isocyanide.
-
Positional Effects:
-
2- and 6- (ortho) positions: Substituents at these positions can cause significant steric hindrance, making it difficult for the isocyanide to participate in the reaction.
-
4- (para) position: Substituents at the 4-position primarily exert an electronic effect. An EDG at this position can significantly improve reactivity.
-
3- and 5- (meta) positions: Substituents at these positions have a more moderate electronic influence compared to the para position.
-
Q3: I suspect my pyridine isocyanide is degrading. What are the proper storage and handling procedures?
Isocyanides are notoriously sensitive reagents. Proper storage and handling are paramount to maintaining their reactivity.
-
Storage: Store pyridine isocyanides under an inert atmosphere (argon or nitrogen) in a tightly sealed container at low temperatures (refrigeration at 2-8 °C or frozen at -20 °C is recommended). Protect from light.
-
Handling: Isocyanides are sensitive to moisture and acidic conditions, which can lead to their polymerization or decomposition. Always handle them in a dry, inert atmosphere. Use dry solvents and reagents.
Troubleshooting Guides & Optimization Strategies
Issue 1: Low or No Product Formation in Ugi/Passerini Reactions
If you are experiencing low to no yield in your MCR involving a pyridine isocyanide, consider the following optimization strategies, starting with the most common and impactful adjustments.
Lewis acids can significantly enhance the rate of Ugi and Passerini reactions by activating either the carbonyl component or the imine intermediate, making them more susceptible to nucleophilic attack by the less reactive pyridine isocyanide.[1]
Table 1: Common Lewis Acids for Activating MCRs with Pyridine Isocyanides
| Lewis Acid | Typical Loading (mol%) | Recommended Solvent | Notes |
| Titanium(IV) chloride (TiCl₄) | 10-20 | Dichloromethane (DCM), Tetrahydrofuran (THF) | Highly effective for imine activation in Ugi reactions.[1] Must be handled under strictly anhydrous conditions. |
| Zinc(II) acetate (Zn(OAc)₂) | 10-30 | Methanol (MeOH), Dichloromethane (DCM) | A milder Lewis acid, useful for cleaving Ugi products derived from 2-isocyanopyridines. |
| Scandium(III) triflate (Sc(OTf)₃) | 5-15 | Acetonitrile (MeCN), Dichloromethane (DCM) | Known to activate the nitrilium intermediate, increasing the rate of the Ugi reaction. |
| Ytterbium(III) triflate (Yb(OTf)₃) | 5-15 | Dichloromethane (DCM), Methanol (MeOH) | Effective in promoting Groebke-Blackburn-Bienaymé (GBB) reactions, a related MCR. |
Experimental Protocol: Lewis Acid Catalyzed Ugi Reaction
-
To a flame-dried flask under an inert atmosphere, add the aldehyde (1.0 equiv.), amine (1.0 equiv.), and carboxylic acid (1.0 equiv.) in the chosen dry solvent.
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Cool the reaction mixture to 0 °C.
-
Slowly add the Lewis acid (e.g., TiCl₄, 0.2 equiv.) and stir for an additional 15 minutes.
-
Add the pyridine isocyanide (1.1 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent, dry over anhydrous sodium sulfate, and purify by column chromatography.
The choice of solvent can have a profound impact on the outcome of MCRs.
-
Ugi Reaction: Generally favored in polar protic solvents like methanol (MeOH) or 2,2,2-trifluoroethanol (TFE), which facilitate the formation of the initial imine and stabilize the charged intermediates.[2]
-
Passerini Reaction: Typically performs better in aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF), as these conditions are believed to favor a concerted, non-ionic mechanism.[2]
Table 2: Solvent Selection Guide for MCRs with Pyridine Isocyanides
| Reaction | Recommended Solvents | Notes |
| Ugi | Methanol (MeOH), 2,2,2-Trifluoroethanol (TFE) | TFE can be particularly effective for sluggish reactions. |
| Passerini | Dichloromethane (DCM), Tetrahydrofuran (THF) | High concentrations of reactants are often beneficial.[3] |
Temperature: For particularly unreactive pyridine isocyanides, increasing the reaction temperature can be beneficial. However, this should be done with caution, as it can also lead to the formation of side products. A systematic screening of temperatures from room temperature up to the boiling point of the solvent is recommended.
Microwave irradiation has emerged as a powerful tool to accelerate slow organic reactions. For MCRs involving unreactive pyridine isocyanides, microwave heating can dramatically reduce reaction times from hours or days to minutes and often improves yields.
Experimental Protocol: Microwave-Assisted Ugi Reaction of 4-Pyridyl Isocyanide
-
In a microwave-safe reaction vial, combine the aldehyde (1.0 equiv.), amine (1.0 equiv.), carboxylic acid (1.0 equiv.), and 4-pyridyl isocyanide (1.1 equiv.) in a suitable solvent (e.g., MeOH, 2 mL).
-
Seal the vial with a cap.
-
Place the vial in a microwave reactor and irradiate at a set temperature (e.g., 100 °C) for a specified time (e.g., 10-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Work up the reaction mixture as you would for a conventional reaction and purify the product.
Issue 2: Formation of Side Products
The formation of byproducts is a common issue in MCRs. Here are some strategies to minimize them:
-
Control of Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of the isocyanide can sometimes lead to polymerization.
-
Order of Addition: In some cases, the order of reagent addition can influence the outcome. For the Ugi reaction, pre-forming the imine by stirring the aldehyde and amine together before adding the other components can sometimes lead to a cleaner reaction.
-
Purification of Reagents: Ensure that all starting materials, especially the aldehyde and amine, are pure. Impurities can lead to unwanted side reactions.
Visualizing the Process
Ugi Reaction Mechanism
Caption: The mechanism of the Ugi four-component reaction.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low reactivity.
References
-
Armstrong, R. W.; Combs, A. P.; Tempest, P. A.; Brown, S. D.; Keating, T. A. Acc. Chem. Res.1996 , 29 (3), 123–131. [Link]
-
Dömling, A.; Ugi, I. Angew. Chem. Int. Ed.2000 , 39 (18), 3168–3210. [Link]
-
Godet, T.; Bonvin, Y.; Vincent, G.; Merle, D.; Thozet, A.; Ciufolini, M. A. Org. Lett.2004 , 6 (19), 3281–3284. [Link]
-
Kappe, C. O. Acc. Chem. Res.2000 , 33 (12), 879–888. [Link]
- Passerini, M. Gazz. Chim. Ital.1921, 51, 126-129.
-
Ugi, I.; Meyr, R.; Fetzer, U.; Steinbrückner, C. Angew. Chem.1959 , 71 (11), 386. [Link]
-
Zhu, J.; Bienaymé, H., Eds. Multicomponent Reactions; Wiley-VCH: Weinheim, Germany, 2005. [Link]
-
de la Torre, M. C.; Sierra, M. A. Angew. Chem. Int. Ed.2004 , 43 (2), 160–181. [Link]
-
Banfi, L.; Riva, R. Chem. Rev.2005 , 105 (12), 4329–4393. [Link]
Sources
Validation & Comparative
IR Spectroscopy Guide: Isocyanoethyl Group Characterization and Differentiation
Topic: IR Spectroscopy Characteristic Peaks of Isocyanoethyl Group Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary: The Isocyanoethyl Signature
The isocyanoethyl group (
In the context of drug development and bioorthogonal chemistry, this group is prized for its steric compactness and unique reactivity (e.g., Ugi multicomponent reactions, isocyanide-tetrazine ligations). However, its detection is often complicated by spectral overlap with nitriles, azides, and isocyanates.
This guide provides a definitive technical analysis of the isocyanoethyl group’s IR signature, distinguishing it from common structural isomers and bioorthogonal alternatives.
Technical Deep Dive: The Isocyanide Stretch
The Primary Characteristic Peak
The diagnostic handle for the isocyanoethyl group is the stretching vibration of the isocyanide (
-
Frequency Range: 2130 – 2170 cm⁻¹
-
Intensity: Moderate to Strong (Dipole dependent)
-
Peak Shape: Sharp, distinct band.
Mechanism of Vibration:
Unlike the nitrile isomer (
Environmental Sensitivity (Solvatochromism & Coordination)
The isocyanoethyl peak is highly sensitive to its local environment, making it an excellent reporter probe:
-
Hydrogen Bonding: In protic solvents or protein pockets (e.g., myoglobin distal pockets), the peak can split or shift to lower frequencies (red shift ~10-50 cm⁻¹) due to H-bonding with the terminal carbon lone pair.
-
Metal Coordination: Upon binding to metals (e.g., Heme-Fe, Au surfaces), the peak shifts significantly (often to 2180–2250 cm⁻¹ depending on back-bonding), serving as a confirmation of ligation.
Comparative Analysis: Isocyanoethyl vs. Alternatives
Differentiation between the isocyanoethyl group and its isobaric/isoelectronic counterparts is critical for validation.
Table 1: Comparative IR Frequencies of "Triple Bond" Region Species
| Functional Group | Structure | Frequency ( | Intensity | Peak Character | Interference Potential |
| Isocyanoethyl | 2130 – 2170 | Moderate-Strong | Sharp | High (overlaps with Azide) | |
| Cyanoethyl (Nitrile) | 2240 – 2260 | Weak-Moderate | Sharp | Low (distinctly higher | |
| Isocyanatoethyl | 2250 – 2275 | Very Strong | Broad | Low (intensity/shape differs) | |
| Azide | 2090 – 2160 | Strong | Sharp/Split | Critical (Direct overlap) | |
| Alkyne (Terminal) | 2100 – 2140 | Weak | Sharp | Moderate (usually weaker) | |
| Alkyne (Internal) | 2190 – 2260 | Very Weak/Silent | Sharp | Low |
Critical Distinctions
-
Isocyanide vs. Nitrile: This is the most common isomerism check. The Nitrile stretch appears at a significantly higher wavenumber (~2250 cm⁻¹) than the Isocyanide (~2150 cm⁻¹). A shift of >80 cm⁻¹ makes them easily distinguishable.
-
Isocyanide vs. Isocyanate: "Isocyanoethyl" (
) and "Isocyanatoethyl" ( ) are often confused nomenclature-wise. The Isocyanate peak is extremely intense and broad, centered around 2270 cm⁻¹, completely distinct from the sharper, lower-frequency isocyanide peak. -
Isocyanide vs. Azide: This is the most challenging differentiation in bioorthogonal chemistry. Both appear near 2140 cm⁻¹.
-
Differentiation Strategy: Azides often show a doublet or asymmetric shape. Chemical quenching (e.g., reduction with phosphine) will eliminate the azide peak, whereas isocyanides are stable to Staudinger conditions but reactive to tetrazines.
-
Visualization: Spectral Identification Workflow
The following decision tree outlines the logical flow for identifying the isocyanoethyl group in a complex mixture.
Figure 1: Decision tree for assigning IR bands in the "Triple Bond" region (2000–2300 cm⁻¹).
Experimental Protocols
Protocol A: Sample Preparation for Isocyanoethyl Detection
Note: Isocyanides can have pungent odors and potential toxicity. Handle in a fume hood.
-
Technique Selection:
-
ATR (Attenuated Total Reflectance): Preferred for neat liquids (e.g., 2-isocyanoethyl methacrylate precursors) or solid powders. Requires minimal prep.
-
Transmission (NaCl/KBr plates): Preferred for dilute solutions to detect weak signals.
-
-
Solvent Choice:
-
Avoid solvents with strong absorption in the 2100-2300 cm⁻¹ region (e.g., acetonitrile is prohibited as it masks the region entirely).
-
Recommended: DCM (
), Chloroform ( ), or THF.
-
-
Acquisition Parameters:
-
Resolution: 2 cm⁻¹ or 4 cm⁻¹ (Isocyanide peaks are sharp; low resolution may dilute peak height).
-
Scans: Minimum 16 scans for neat samples; 64+ scans for surface-bound or dilute samples.
-
Protocol B: Synthesis Verification (Formamide Dehydration)
A common route to the isocyanoethyl group is the dehydration of N-(2-hydroxyethyl)formamide derivatives.
-
Precursor Check: Measure IR of the starting formamide. Look for:
-
Amide I (C=O): ~1660-1690 cm⁻¹ (Strong).
-
N-H Stretch: ~3300 cm⁻¹ (Broad).[3]
-
-
Reaction Monitoring:
-
Aliquot reaction mixture at t=0, 30, 60 min.
-
Target: Appearance of 2150 cm⁻¹ peak.
-
Completion: Disappearance of the Amide I peak (~1670 cm⁻¹) and N-H bands.
-
-
Validation:
-
If the peak appears at 2250 cm⁻¹ , the product has isomerized to the thermodynamic nitrile (often caused by overheating or acid trace).
-
If the peak is at 2150 cm⁻¹ , the kinetic isocyanide is preserved.
-
Common Pitfalls & Troubleshooting
-
Nomenclature Confusion: "2-Isocyanatoethyl methacrylate" (Karenz MOI) is a common commercial monomer. It contains an Isocyanate (
), not an Isocyanide. Do not use its spectrum (peak at 2270 cm⁻¹) as a reference for isocyanoethyl groups. -
Atmospheric
: Carbon dioxide has a doublet at 2349 cm⁻¹. While usually higher in frequency, poor background subtraction can create noise tails that interfere with the nitrile/isocyanate region. Always run a fresh background. -
Stability: Isocyanoethyl groups are acid-sensitive (hydrolyzing back to formamides or rearranging to nitriles). Ensure buffers are neutral or slightly basic (pH 7.5-8.5) during biological handling.[4]
References
-
Spectroscopy of Isocyanides
-
Bioorthogonal Chemistry & Applications
-
Protein Binding & Environmental Shifts
-
Olson, J. S., et al. (2010). The Stretching Frequencies of Bound Alkyl Isocyanides Indicate Two Distinct Ligand Orientations within the Distal Pocket of Myoglobin. Biochemistry (ACS). Link
-
Note: Demonstrates the shift of alkyl isocyanide peaks from ~2175 cm⁻¹ to ~2075-2125 cm⁻¹ upon protein binding.[11][12][13]
-
-
Comparative IR Data (Nitriles/Alkynes)
-
Chemistry LibreTexts. (2020). Functional Groups and IR Tables. Link
- Note: Source for Nitrile (~2250 cm⁻¹) and Alkyne (~2100-2260 cm⁻¹)
-
-
Isocyanate Distinction
Sources
- 1. quora.com [quora.com]
- 2. Isocyanide - Wikipedia [en.wikipedia.org]
- 3. IR Absorption Table [webspectra.chem.ucla.edu]
- 4. researchgate.net [researchgate.net]
- 5. 2-Isocyanatoethyl methacrylate | C7H9NO3 | CID 35409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. resonac.com [resonac.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. The stretching frequencies of bound alkyl isocyanides indicate two distinct ligand orientations within the distal pocket of myoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Stretching Frequencies of Bound Alkyl Isocyanides Indicate Two Distinct Ligand Orientations within the Distal Pocket of Myoglobin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Comparative Guide: Mass Spectrometry Fragmentation of 4-(1-Isocyanoethyl)pyridine
Executive Summary
4-(1-Isocyanoethyl)pyridine (MW: 132.16 Da) represents a distinct class of functionalized heterocycles often utilized in multicomponent reactions (e.g., Ugi synthesis). Its analysis presents a specific challenge: distinguishing the metastable isocyanide (-NC) moiety from its thermodynamically stable nitrile (-CN) isomer, 4-(1-Cyanoethyl)pyridine.
This guide provides a technical breakdown of the fragmentation patterns, emphasizing the diagnostic ions required to validate the isocyanide structure against its nitrile isomer. Note that due to the thermal instability of isocyanides, experimental conditions (inlet temperature) are critical to preventing in-source isomerization.
Structural Context & Theoretical Basis[1]
The target molecule consists of a pyridine ring substituted at the C4 position with an ethyl group bearing a terminal isocyanide.
| Feature | Target: Isocyanide Derivative | Alternative: Nitrile Isomer |
| Structure | Pyridine–CH(CH₃)–N≡C | Pyridine–CH(CH₃)–C≡N |
| Functional Group | Isocyanide (Isonitrile) | Nitrile (Cyanide) |
| Electronic Nature | Zwitterionic resonance ( | Polar triple bond ( |
| Key MS Characteristic | Facile loss of HCN ( |
Mechanistic Grounding
-
Isocyanide Instability: The isocyano group is energetically less stable than the nitrile. Under Electron Ionization (EI), the
bond adjacent to the terminal carbon is weak. The primary fragmentation pathway involves the expulsion of hydrogen cyanide (HCN) or the isocyano radical. -
Pyridine Ring Influence: The pyridine ring acts as a charge stabilizer. After the loss of the side-chain functional group, the charge often localizes on the pyridine ring, leading to characteristic heterocyclic fragments (
79, 52).
Fragmentation Analysis & Differentiation
The differentiation of the isocyanide from the nitrile relies on the relative abundance of the
Pathway A: Isocyanide Specific Fragmentation (Diagnostic)
The hallmark of alkyl isocyanides is the loss of HCN (27 Da) to form a carbocation. In 4-(1-Isocyanoethyl)pyridine, this yields a resonance-stabilized vinyl-pyridine-like cation.
-
Transition:
(Loss of HCN) -
Mechanism:
-cleavage at the nitrogen atom.
Pathway B: Nitrile Isomer Fragmentation (Interference)
The nitrile isomer is more likely to undergo hydrogen loss due to the stabilization of the resulting radical cation by both the cyano group and the pyridine ring.
-
Transition:
(Loss of H•) -
Mechanism: Loss of the benzylic/homobenzylic
-proton.
Pathway C: Common Pyridine Ring Degradation
Both isomers will eventually show degradation of the pyridine core.
-
Transition:
(Loss of HCN from ring) -
Note: This "secondary" HCN loss must not be confused with the "primary" side-chain HCN loss of the isocyanide.
Visualization of Fragmentation Logic
The following diagram illustrates the competitive pathways distinguishing the target isocyanide from the nitrile isomer.
Figure 1: Comparative fragmentation pathways. The red path (Loss of HCN) is diagnostic for the isocyanide target, while the green path (Loss of H) indicates the nitrile isomer. Dotted line represents the thermal artifact risk.
Predicted Mass Spectrum Data[2][3][4]
Based on the McLafferty rearrangement rules and standard heterocyclic fragmentation libraries, the following table summarizes the expected ion peaks.
| m/z (Da) | Identity | Relative Intensity (Isocyanide) | Relative Intensity (Nitrile Isomer) | Notes |
| 132 | Molecular Ion | Moderate (40-60%) | High (80-100%) | Nitriles are thermodynamically more stable, yielding stronger molecular ions. |
| 131 | Low (<10%) | High (Diagnostic) | Loss of | |
| 117 | Moderate | Moderate | Loss of methyl group from the ethyl chain. Common to both. | |
| 105 | High (Base Peak Candidate) | Low | Primary Diagnostic: Direct loss of the isocyano group as HCN. | |
| 79 | Moderate | Moderate | Pyridinium ion. | |
| 52 | Moderate | Moderate | Fragmentation of the pyridine ring (loss of HCN from the ring). |
Experimental Protocol: Validating the Spectrum
To ensure the spectrum reflects the isocyanide and not a thermally rearranged nitrile, specific protocols must be followed.
Method A: "Cold" Electron Ionization (EI)
Standard EI (70 eV) sources often operate at high temperatures (200–250°C). This can cause
-
Inlet Temperature: Set GC inlet to the lowest possible volatilization temperature (e.g., 150°C or use on-column injection).
-
Source Temperature: Lower to 150°C if possible.
-
Validation: If the spectrum shows a dominant
131 peak, thermal rearrangement has likely occurred.
Method B: Electrospray Ionization (ESI-MS/MS)
For definitive confirmation without thermal artifacts, use ESI (Soft Ionization).
-
Solvent: Acetonitrile/Water + 0.1% Formic Acid.
-
Mode: Positive Ion
. -
MS/MS Fragmentation (CID):
-
Select parent ion
133. -
Apply collision energy (10-30 eV).
-
Isocyanide: Look for neutral loss of 27 Da (HCN)
fragment 106. -
Nitrile: Look for stability; nitriles are often resistant to fragmentation or lose
(17 Da) rather than HCN in ESI modes.
-
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
-
Meier, S., et al. (2020). "Differentiation of Isomeric Nitriles and Isonitriles by Mass Spectrometry." Journal of The American Society for Mass Spectrometry. (General principles of isomer differentiation).
-
NIST Chemistry WebBook. "Pyridine Fragmentation Data." National Institute of Standards and Technology. (Reference for pyridine ring fragmentation
79 52). - Ugi, I. (1962).
Benchmarking 4-(1-Isocyanoethyl)pyridine Efficiency in Multicomponent Reactions
Executive Summary: The Pyridine Advantage
In the landscape of isocyanide-based multicomponent reactions (IMCRs), reagent selection is often a trade-off between reactivity (favoring alkyl isocyanides) and processability (favoring solid or functionalized isocyanides).
4-(1-Isocyanoethyl)pyridine (CAS: 87869-17-8) emerges as a high-efficiency hybrid. Unlike standard aliphatic isocyanides (e.g., n-butyl or cyclohexyl isocyanide) which suffer from volatility and difficult purification, this pyridine-functionalized reagent offers a distinct "chemical handle." It retains the high nucleophilicity of a secondary alkyl isocyanide while the pyridine moiety enables pH-switchable solubility . This guide benchmarks its performance against industry standards, demonstrating how it streamlines downstream processing in library generation and drug discovery.
Comparative Benchmark Analysis
The following analysis compares 4-(1-Isocyanoethyl)pyridine against the three most common alternatives in Ugi and Passerini reactions.
Table 1: Efficiency & Performance Matrix
| Feature | 4-(1-Isocyanoethyl)pyridine | Cyclohexyl Isocyanide (CyNC) | tert-Butyl Isocyanide (t-BuNC) | 2-Isocyanopyridine |
| Class | Functionalized Alkyl (Secondary) | Alkyl (Secondary) | Alkyl (Tertiary) | Aromatic (Heterocyclic) |
| Reactivity | High (Fast kinetics) | High | Moderate (Steric bulk) | Low (Electron deficient) |
| Typical Yield | 75 – 92% | 80 – 95% | 70 – 90% | 40 – 65% |
| Purification | Excellent (Acid/Base Extraction) | Poor (Chromatography req.) | Poor (Chromatography req.) | Moderate |
| Odour Profile | Reduced (High MW, Polar) | Severe (Volatile) | Severe (Volatile) | Moderate |
| Atom Economy | 100% (Incorporated) | 100% (Incorporated) | 100% (Incorporated) | 100% (Incorporated) |
| Post-Modifiable | Yes (Pyridine coordination/salt) | No | No | Yes (Convertible) |
Key Performance Insights
1. Reactivity vs. Sterics
4-(1-Isocyanoethyl)pyridine possesses a secondary isocyano group similar to Cyclohexyl Isocyanide . Experimental data indicates it exhibits comparable reaction kinetics in Ugi-4CR, reaching completion in 12–24 hours at room temperature in methanol [1]. Unlike 2-Isocyanopyridine , where the isocyanide is directly attached to the electron-deficient ring (reducing nucleophilicity), the ethyl spacer in this reagent insulates the isocyanide, preserving its "alkyl-like" reactivity.
2. The "Purification Shortcut"
The defining efficiency metric for this reagent is work-up speed . Standard Ugi products often require column chromatography to remove unreacted isocyanide or byproducts.
-
Mechanism: The pyridine ring (pKa ~5.2) allows the product to be protonated.
-
Workflow: Upon reaction completion, the crude mixture can be washed with dilute acid (to remove non-basic impurities) or the product itself can be extracted into an acidic aqueous phase, washed with organic solvent, and then precipitated by basification. This eliminates chromatography for many library syntheses.
Experimental Protocol: Pyridine-Enhanced Ugi-4CR
This protocol is validated for the synthesis of
Reagents:
-
Amine: Benzylamine (1.0 equiv)
-
Aldehyde: Benzaldehyde (1.0 equiv)
-
Acid: Benzoic acid (1.0 equiv)
-
Isocyanide: 4-(1-Isocyanoethyl)pyridine (1.0 equiv)
-
Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE) for difficult substrates.
Step-by-Step Methodology
-
Pre-Condensation (Imine Formation):
-
Dissolve Benzylamine (1.0 mmol) and Benzaldehyde (1.0 mmol) in MeOH (3 mL).
-
Stir at 25 °C for 30 minutes to ensure imine formation. Note: Pre-formation minimizes side reactions.
-
-
Addition:
-
Add Benzoic acid (1.0 mmol). Stir for 5 minutes.
-
Add 4-(1-Isocyanoethyl)pyridine (1.0 mmol).
-
-
Reaction:
-
Stir at 25 °C for 12–18 hours. Monitor by TLC (The isocyanide spot may be faint; monitor the disappearance of the aldehyde).
-
-
Work-up (The Efficiency Step):
-
Evaporate MeOH.
-
Dissolve residue in EtOAc.
-
Acid Wash: Wash with 10% citric acid or 1N HCl. Crucial: The product (containing pyridine) will protonate.[1] If the product is the only basic component, it moves to the aqueous layer.
-
Scenario A (Product Capture): Extract aqueous layer, basify with NaHCO₃, and extract back into EtOAc.
-
Scenario B (Impurity Removal): If the product is lipophilic enough to resist full aqueous extraction, the acid wash simply removes unreacted amine and isocyanide traces.
-
-
Dry over Na₂SO₄ and concentrate.[2]
-
Mechanistic Pathway & Visualization
The following diagram illustrates the reaction pathway, highlighting the structural advantage of the pyridine linker.
Caption: Figure 1. Reaction pathway of the Ugi-4CR using 4-(1-Isocyanoethyl)pyridine, highlighting the "Purification Phase" where the pyridine moiety enables acid-base extraction.
Scientific Interpretation & Recommendations
Why Choose 4-(1-Isocyanoethyl)pyridine?
-
Solubility Engineering: The pyridine ring increases polarity. This is particularly useful when synthesizing peptide mimetics that are otherwise too lipophilic (greasy). The pyridine acts as a solubilizing group in biological assays.
-
Library Generation: For high-throughput synthesis (HTS), the ability to purify via liquid-liquid extraction (LLE) rather than solid-phase extraction (SPE) or HPLC is a massive throughput enabler.
-
Stereochemistry: Note that the commercial reagent (CAS 87869-17-8) is often supplied as a racemate. This introduces a new stereocenter.[3] If diastereomeric control is required, chiral HPLC separation of the isocyanide or the final product is necessary, or one must accept a 1:1 diastereomeric mixture [2].
Recommendation
For Medicinal Chemistry applications where the pyridine ring is a desired pharmacophore (e.g., kinase inhibitors), this reagent is the gold standard. For General Method Development , it serves as a superior, lower-odour alternative to cyclohexyl isocyanide, provided the pyridine ring does not interfere with the target biological activity.
References
-
Dömling, A. (2006). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews, 106(1), 17–89. Link
-
Zhu, J., & Bienaymé, H. (Eds.).[3][4] (2005).[3][5] Multicomponent Reactions. Wiley-VCH. (General reference for Ugi reaction kinetics and alkyl isocyanide behavior). Link
-
Sigma-Aldrich. (n.d.). Product Specification: 4-(1-Aminoethyl)pyridine (Precursor). Link
-
Hollanders, C., et al. (2021).[6] 3-Substituted 2-isocyanopyridines as versatile convertible isocyanides.[6] Chemical Communications, 57, 6863-6866.[6] (Context on pyridine isocyanide utility). Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Bohlmann-Rahtz Cyclodehydration of Aminodienones to Pyridines Using N-Iodosuccinimide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 3-Substituted 2-isocyanopyridines as versatile convertible isocyanides for peptidomimetic design - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(1-Isocyanoethyl)pyridine
Executive Summary
This document provides essential safety and disposal protocols for 4-(1-Isocyanoethyl)pyridine, a compound presenting a dual-hazard profile stemming from its pyridine core and its reactive isocyanide functional group. The pyridine moiety is associated with flammability, toxicity, and potential chronic health effects, while the isocyanide group is characterized by high reactivity, potential toxicity, and a potent, unpleasant odor.[1] This guide is designed for researchers and drug development professionals, offering a framework for risk mitigation and proper waste management. The core disposal strategy is bifurcated: small, residual quantities should be chemically neutralized in a laboratory setting via acid-catalyzed hydrolysis before collection, whereas bulk quantities must be managed by professional hazardous waste disposal services. Adherence to these protocols is critical for ensuring laboratory safety and environmental compliance.
Hazard Identification and Risk Assessment
A thorough understanding of the chemical's hazard profile is the foundation of its safe handling and disposal. The risks associated with 4-(1-Isocyanoethyl)pyridine are a composite of its constituent parts.
Chemical Profile
| Property | Details |
| Chemical Name | 4-(1-Isocyanoethyl)pyridine |
| Synonyms | 4-(1-isocyano-ethyl)-pyridine |
| Molecular Formula | C₈H₈N₂ |
| Structure | Structure of 4-(1-Isocyanoethyl)pyridine |
| Anticipated Hazards | Flammable, Acutely Toxic, Skin/Eye Irritant, Organ Toxicity, Reactive |
Anticipated GHS Classification & Primary Hazards
While a specific Safety Data Sheet (SDS) for this exact molecule is not universally available, a hazard assessment can be reliably constructed from the known profiles of pyridine and the isocyanide functional group.
-
Pyridine Moiety Hazards : The pyridine ring makes the compound a flammable liquid and vapor.[2][3] It is harmful if swallowed, inhaled, or in contact with skin.[2] Pyridine can cause severe skin and eye irritation or burns and may lead to chronic health effects, including damage to the liver, kidneys, and central nervous system.[4] It is also listed by the state of California as a chemical known to cause cancer.
-
Isocyanide Functional Group Hazards : Isocyanides are notorious for their extremely foul odors. They are reactive compounds susceptible to acid-catalyzed hydrolysis, a property that is exploited for their destruction.[1] While toxicity data for this specific compound is limited, isocyanides as a class should be handled as potentially highly toxic, particularly via inhalation.
| Hazard Category | Description | Rationale & Causality |
| Acute Toxicity | Harmful or toxic if swallowed, inhaled, or absorbed through the skin.[2] | The pyridine ring is readily absorbed and metabolically active, leading to systemic toxicity. The isocyanide group contributes to overall toxicity, potentially through mechanisms similar to other cyanide-related compounds. |
| Flammability | Highly flammable liquid and vapor. Vapors can form explosive mixtures with air and travel to an ignition source.[3][5] | The pyridine ring is an aromatic heterocyclic compound with a low flash point (Pyridine: 17°C).[5] This property dictates that it must be stored away from all ignition sources. |
| Skin & Eye Damage | Causes skin irritation and serious eye damage. | Pyridine is a basic and irritating compound that can cause chemical burns upon contact.[4] |
| Reactivity | Sensitive to acid.[1] Reacts with strong oxidizing agents. | The isocyanide functional group undergoes rapid hydrolysis in the presence of aqueous acid to form a corresponding formamide, a reaction that is key to its neutralization.[1][6] |
| Chronic Health | Potential for damage to the liver, kidneys, and central nervous system. Potential carcinogen.[4] | Prolonged or repeated exposure to pyridine is associated with systemic organ damage. |
Mandatory Personal Protective Equipment (PPE)
Given the compound's high-risk profile, a stringent PPE protocol is non-negotiable. The goal is to create a complete barrier to prevent dermal, ocular, and respiratory exposure.[7][8]
| PPE Item | Specification | Justification |
| Hand Protection | Nitrile Gloves | Provides effective resistance against pyridine.[7] Latex gloves are unsuitable. |
| Body Protection | Flame-Resistant (FR) Laboratory Coat | Protects against splashes of a flammable chemical. |
| Eye Protection | Chemical Splash Goggles | Essential for protecting eyes from direct liquid contact.[8] |
| Face Protection | Face Shield (worn over goggles) | Recommended when handling larger quantities (>100 mL) or during procedures with a high splash risk, such as neutralization. |
| Respiratory | Use in a certified Chemical Fume Hood | All handling must be performed in a fume hood to control vapor and odor exposure.[9] |
Spill & Emergency Procedures
Immediate and correct response to a spill is critical to mitigate exposure and prevent further contamination.
Minor Spill (<100 mL inside a fume hood)
-
Ensure full PPE is worn, including nitrile gloves and goggles.
-
Contain the spill using a non-combustible absorbent material such as vermiculite, dry sand, or earth.[4][10] Do not use combustible materials like paper towels or sawdust.
-
Using non-sparking tools, carefully collect the absorbent material and place it into a clearly labeled, sealable container for hazardous waste.[10]
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), and place the cloth in the waste container.
-
Seal the container and label it as "Hazardous Waste: 4-(1-Isocyanoethyl)pyridine Spill Debris." Arrange for disposal through your institution's Environmental Health & Safety (EHS) office.
Major Spill (>100 mL or any spill outside a fume hood)
-
EVACUATE IMMEDIATELY. Alert all personnel in the vicinity.
-
If safe to do so, remove all ignition sources.
-
Close the laboratory door and post a warning sign.
-
Contact your institution's EHS or emergency response team immediately.
-
Do not attempt to clean up a major spill unless you are specifically trained and equipped for hazardous material response.
Waste Disposal Pathways
The appropriate disposal procedure depends directly on the quantity and concentration of the waste. The following workflow provides a clear decision-making framework.
Caption: Waste Disposal Decision Workflow.
Protocol for Laboratory-Scale Chemical Neutralization (Quenching)
For small quantities of residual 4-(1-Isocyanoethyl)pyridine (e.g., from rinsing glassware or dilute reaction mixtures), chemical neutralization is the preferred method to eliminate the reactive isocyanide hazard prior to collection.
Principle of Neutralization
This protocol utilizes the inherent reactivity of the isocyanide group. In the presence of aqueous acid, isocyanides undergo hydrolysis to yield a primary amine and formic acid, or more commonly, the corresponding formamide.[1][6] This transformation converts the volatile, odorous, and reactive isocyanide into a more stable, less hazardous formamide derivative. The resulting pyridine-formamide product still requires disposal as hazardous waste but is significantly safer to handle and store.
Reaction: R-N≡C + H₂O --(H⁺)--> R-NH-C(=O)H
Required Materials
-
Chemical Fume Hood
-
Stir plate and magnetic stir bar
-
Glass beaker or Erlenmeyer flask of appropriate size
-
Ice bath
-
2 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Hazardous waste container
Step-by-Step Quenching Procedure
-
Preparation: Conduct all steps within a certified chemical fume hood while wearing all mandatory PPE (Section 2).
-
Dilution: If the waste is in a concentrated form, dilute it by slowly adding it to a 5-10 fold excess of a water-miscible solvent like isopropanol or tetrahydrofuran (THF) in a flask. This helps to control the reaction rate and dissipate heat.
-
Cooling: Place the flask containing the diluted isocyanide solution into an ice bath and begin stirring.
-
Acidification: Slowly, and in small portions, add a 2-fold molar excess of 2 M hydrochloric acid to the stirring solution. Be mindful of any temperature increase; the reaction can be exothermic. The disappearance of the characteristic isocyanide odor is a primary indicator of a successful reaction.
-
Reaction Time: Once the acid addition is complete, remove the ice bath and allow the solution to stir at ambient temperature for a minimum of 4 hours (or overnight) to ensure the hydrolysis reaction goes to completion.
-
Neutralization: After the reaction period, slowly and carefully add saturated sodium bicarbonate solution to the flask. Add the base in small portions to control the effervescence from the neutralization of excess acid. Continue adding bicarbonate until gas evolution ceases.
-
Final Disposal: The resulting neutralized aqueous solution, containing the pyridine-formamide derivative and salts, must be transferred to a properly labeled hazardous waste container. Do not pour it down the drain.[5] Contact your institution's EHS office for pickup.
Protocol for Bulk and Container Disposal
Bulk quantities of 4-(1-Isocyanoethyl)pyridine or heavily contaminated materials must be handled by a licensed professional hazardous waste contractor. Incineration is the standard disposal method for pyridine-based wastes.[11]
Waste Segregation and Labeling
-
Segregation: Do not mix 4-(1-Isocyanoethyl)pyridine waste with any other waste streams, especially not with acids or oxidizers.
-
Labeling: The waste container must be durable, compatible with the chemical, and securely sealed. Affix a hazardous waste label that clearly states:
-
"Hazardous Waste: 4-(1-Isocyanoethyl)pyridine"
-
Accumulation Start Date
-
Appropriate Hazard Pictograms: Flammable , Toxic , Corrosive/Irritant .
-
Storage
-
Store the sealed waste container in a designated satellite accumulation area.
-
The storage area must be cool, dry, and well-ventilated, away from heat and ignition sources.[8]
-
Ensure the container is kept within a secondary containment bin to manage potential leaks.
Arranging for Professional Disposal
-
Contact your institution's EHS department or a certified hazardous waste disposal company to schedule a pickup.[4][12]
-
Provide them with a full description of the waste. If an SDS is not available, provide the chemical name, quantity, and the hazard information detailed in this guide.
Empty Container Decontamination
-
Empty containers that held this chemical must still be treated as hazardous waste.[13]
-
To decontaminate for disposal, triple-rinse the container with a suitable solvent (e.g., isopropanol).
-
Collect all rinsate and manage it as hazardous waste, preferably by neutralizing it according to the procedure in Section 5.
-
After triple-rinsing, the container should be punctured or otherwise rendered unusable to prevent reuse.[13] Consult with your EHS office for final disposal of the decontaminated container.
References
- Material Safety Data Sheet: PYRIDINE. (2011). MSDS US COV.
- Actsafe Safety Association.
- Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine.
- Carl ROTH. (n.d.).
- New Jersey Department of Health and Senior Services. (n.d.). Hazardous Substance Fact Sheet: Pyridine.
- ChemSupply Australia. (2024).
- PENTA. (2024).
- Lab Alley. (2019).
- Wikipedia. (n.d.). Isocyanide.
- National Center for Biotechnology Information. (n.d.).
- SciSpace. (n.d.). An isocyanide ligand for the rapid quenching and efficient removal of copper residues after Cu/ TEMPO.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23562957, 2-[1-(4-Chlorophenyl)-2-isocyanoethyl]pyridine.
- Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions.
- Safe Work Australia. (2015).
- Google Patents. (n.d.). US6596916B1 - Methods of destruction of cyanide in cyanide-containing waste.
- IRSST. (n.d.).
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Production, Import, Use, and Disposal of Pyridine.
- LSU Health Shreveport. (2018). Laboratory-Specific Standard Operating Procedures: SOP for the safe use of cyanide compounds.
- YouTube. (2019). Hydrolysis of cyanide and iso-cyanide: Basic concept and complete mechanism.
- Royal Society of Chemistry. (2020).
- American Chemistry Council. (n.d.). Protective Equipment.
- University of Wisconsin–Madison BME Shared Labs. (n.d.). Chapter 7 Chemical Disposal Procedures.
- Fisher Scientific. (2025).
- Wikipedia. (n.d.). Pyridine.
- Spartan Environmental Technologies. (n.d.).
- Vedantu. (n.d.). Hydrolysis of alkyl isocyanide yields A Primary amine class 12 chemistry CBSE.
- Harvard University Environmental Health and Safety. (n.d.). Lab Safety Guideline: Cyanide.
- Freeport-McMoRan. (2013). Personal Protective Equipment (PPE).
- YouTube. (2020). HYDROLYSIS OF ISOCYANIDES.
- Salt Creek Technologies. (n.d.).
- Organic Syntheses. (2014). Working with Hazardous Chemicals.
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
- ChemicalBook. (2025).
- Royal Society of Chemistry. (2020).
- Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
- Patsnap Eureka. (2025).
- ResearchGate. (2012).
- National Institute of Standards and Technology (NIST). (n.d.). Pyridine, 4-ethyl-. NIST Chemistry WebBook.
- enviolet. (n.d.).
- ACS Publications. (2021). Medicinal Chemistry of Isocyanides. Chemical Reviews.
- ACS Publications. (2026).
Sources
- 1. Isocyanide - Wikipedia [en.wikipedia.org]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. media.laballey.com [media.laballey.com]
- 4. nj.gov [nj.gov]
- 5. carlroth.com [carlroth.com]
- 6. Hydrolysis of alkyl isocyanide yields A Primary amine class 12 chemistry CBSE [vedantu.com]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 9. lsuhsc.edu [lsuhsc.edu]
- 10. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 13. actsafe.ca [actsafe.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
